molecular formula C10H10ClNO3 B3137764 3-[(4-chlorobenzoyl)amino]propanoic Acid CAS No. 440341-75-3

3-[(4-chlorobenzoyl)amino]propanoic Acid

Cat. No.: B3137764
CAS No.: 440341-75-3
M. Wt: 227.64 g/mol
InChI Key: ZCGLNFAUVVHTQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorobenzoyl)amino]propanoic Acid is a useful research compound. Its molecular formula is C10H10ClNO3 and its molecular weight is 227.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGLNFAUVVHTQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80891493
Record name 3-[(4-chlorobenzoyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440341-75-3
Record name 3-[(4-chlorobenzoyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80891493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of 3-[(4-Chlorobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Protocol

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-[(4-chlorobenzoyl)amino]propanoic acid (CAS: 440341-75-3), also known as N-(4-chlorobenzoyl)-


-alanine.[1] This compound acts as a critical intermediate in the synthesis of peptidomimetics and is a known metabolite of the lipid-lowering agent Bezafibrate.

The protocol prioritizes the Schotten-Baumann reaction due to its high atom economy, scalability, and "self-validating" nature—where the product precipitates upon acidification, simplifying purification. We also examine an anhydrous coupling route for specialized applications requiring non-aqueous conditions.

Part 1: Chemical Strategy & Retrosynthesis[1]

Structural Analysis

The target molecule consists of a


-alanine backbone acylated at the nitrogen by a 4-chlorobenzoyl group. The synthesis relies on the nucleophilic attack of the primary amine of 

-alanine on the electrophilic carbonyl of 4-chlorobenzoyl chloride.

Key Challenges:

  • Competitor Hydrolysis: The acyl chloride is moisture-sensitive; in aqueous media, it competes between reacting with the amine (desired) and water (hydrolysis to 4-chlorobenzoic acid).

  • pH Sensitivity:

    • pH < 8: The amine becomes protonated (

      
      ), rendering it non-nucleophilic.
      
    • pH > 12: Rapid hydrolysis of the acyl chloride occurs.[1]

Reaction Mechanism (Schotten-Baumann)

The reaction proceeds via an addition-elimination mechanism.[1] The base acts as a proton scavenger, driving the equilibrium forward and neutralizing the HCl byproduct.

ReactionMechanism Reactants Reactants (Amine + Acyl Chloride) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Chloride Intermediate->Transition Electron Collapse Product Amide Product + NaCl Transition->Product -HCl (neutralized by Base)

Figure 1: Simplified mechanistic flow of the acylation process.[1]

Part 2: Primary Protocol (Schotten-Baumann Method)

This method is the "Gold Standard" for this synthesis. It uses water as the primary solvent, making it environmentally benign and cost-effective.

Reagents & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes

-Alanine
Substrate1.089.09Dissolves in water
4-Chlorobenzoyl chloride Electrophile1.1175.01Liquid/Low-melt solid; Toxic
NaOH (10% aq) Base2.2 - 2.540.00Maintains pH & neutralizes HCl
HCl (conc.) QuenchN/A36.46For precipitation (pH ~2)
Step-by-Step Procedure

Step 1: Solubilization & pH Setup

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, dissolve

    
    -alanine (8.9 g, 100 mmol)  in 50 mL of 10% NaOH .
    
  • Cool the solution to 0–5 °C using an ice bath.

    • Expert Insight: Lower temperature reduces the rate of acyl chloride hydrolysis relative to amidation.

Step 2: Controlled Addition (The Critical Phase)

  • Load 4-chlorobenzoyl chloride (19.25 g, 110 mmol) into a pressure-equalizing addition funnel.

  • Add the acid chloride dropwise over 30–45 minutes.

  • Simultaneously , monitor pH. If pH drops below 9, add supplementary 10% NaOH dropwise to maintain pH between 10 and 11 .

    • Self-Validating Check: If the solution becomes cloudy immediately, the addition is too fast, or temperature is too high (causing oligomerization or rapid hydrolysis).

Step 3: Reaction Completion

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Stir for an additional 2 hours.

    • Checkpoint: The solution should be homogenous or contain a slight precipitate of the byproduct (4-chlorobenzoic acid) if hydrolysis occurred.

Step 4: Workup & Isolation

  • Wash the basic aqueous solution with Dichloromethane (DCM, 2 x 30 mL) .[1]

    • Reasoning: This removes unreacted acid chloride and neutral organic impurities. The product remains in the aqueous phase as the sodium salt.

  • Separate the aqueous layer and cool to 0 °C.

  • Slowly acidify with conc. HCl to pH 2.0.

    • Observation: A thick white precipitate will form immediately. This is the target free acid.[1]

  • Filter the solid using a Büchner funnel.[2] Wash with cold water (3 x 20 mL) to remove excess salts (NaCl).

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1 v/v).[1] Cool slowly to 4 °C.

  • Filter the crystals and dry under vacuum at 50 °C for 6 hours.

Part 3: Alternative Anhydrous Protocol

Use Case: If the specific derivative is highly sensitive to water or if using a non-commercial acid chloride synthesized in situ.

  • Activation: Dissolve 4-chlorobenzoic acid (1.0 eq) in dry DCM. Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).

  • Coupling: In a separate flask, suspend

    
    -alanine ethyl ester hydrochloride (1.0 eq) in DCM with Triethylamine (2.5 eq).
    
  • Addition: Add the acid chloride solution to the amine solution at 0 °C.

  • Hydrolysis: After the reaction is complete (TLC check), wash with water, dry organics, and evaporate. Hydrolyze the ester using LiOH in THF/Water to release the free acid.

Part 4: Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for the Schotten-Baumann protocol, highlighting the separation logic.

Workflow Start Start: Dissolve Beta-Alanine in NaOH (pH > 10) React Add 4-Cl-Benzoyl Chloride (Maintain 0°C, pH 10-11) Start->React Extract Wash with DCM (Remove neutral impurities) React->Extract PhaseSep Separate Phases Extract->PhaseSep OrgPhase Organic Phase (Discard/Recycle) PhaseSep->OrgPhase Top/Bottom (Dep. on solvent) AqPhase Aqueous Phase (Contains Product as Salt) PhaseSep->AqPhase Acidify Acidify to pH 2 (HCl) AqPhase->Acidify Filter Filter & Recrystallize (EtOH/H2O) Acidify->Filter Final Pure 3-[(4-chlorobenzoyl)amino] propanoic acid Filter->Final

Figure 2: Isolation workflow ensuring high purity by leveraging pH-dependent solubility.

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed.

  • Physical State: White crystalline powder.

  • Melting Point: 128–130 °C (lit. value for similar derivatives; verify experimentally).

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.2 (s, 1H, -COOH )
      
    • 
       8.6 (t, 1H, -NH -) — Diagnostic triplet due to coupling with CH2.
      
    • 
       7.8 (d, 2H, Ar-H)
      
    • 
       7.5 (d, 2H, Ar-H)
      
    • 
       3.5 (q, 2H, N-CH 
      
      
      
      -)
    • 
       2.5 (t, 2H, -CH 
      
      
      
      -COOH)
  • IR Spectroscopy:

    • 3300 cm

      
       (N-H stretch)
      
    • 1710 cm

      
       (C=O stretch, carboxylic acid)
      
    • 1640 cm

      
       (C=O stretch, Amide I band)
      

Part 6: Troubleshooting & Optimization (E-E-A-T)

Issue: Low Yield (< 60%)

  • Cause: Hydrolysis of 4-chlorobenzoyl chloride before it reacts with the amine.[1]

  • Solution: Increase the amine:chloride ratio to 1.2:1 or lower the reaction temperature to -5 °C. Ensure the addition rate is slow enough to prevent localized heating.

Issue: Product is Oily/Sticky

  • Cause: Presence of unreacted 4-chlorobenzoic acid or solvent entrapment.

  • Solution: The DCM wash in Step 4 is critical. If the product remains oily after acidification, extract the acidic aqueous layer with Ethyl Acetate, dry over MgSO

    
    , and evaporate. Triturate the residue with Hexane/Ether to induce crystallization.
    

Issue: Impurity (4-Chlorobenzoic Acid)

  • Detection: NMR peak at

    
     13.0 (broad) and aromatic shift differences.
    
  • Removal: This impurity is much less soluble in water than the target amide. Recrystallization from hot water (where the benzoic acid derivative is very insoluble) often cleans the product effectively.

References

  • PubChem. (n.d.).[1] this compound (CID 1235725).[1] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Schotten-Baumann Reaction Protocols.[1][3] Organic Syntheses, Coll. Vol. 1, p. 99. Retrieved from [Link]

  • European Patent Office. (2003).[1] EP1274686A1 - Process for preparing 2-(4-chlorobenzoylamino)-3-[2(1H)-quinolinon-4-yl]propionic acid. (Describes analogous Schotten-Baumann conditions for chlorobenzoyl-amino acids). Retrieved from [Link]

Sources

Structural Elucidation and Analytical Profiling of 3-[(4-chlorobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary & Scope

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 3-[(4-chlorobenzoyl)amino]propanoic acid (also known as N-(4-chlorobenzoyl)-


-alanine). As a conjugate of 4-chlorobenzoic acid and 

-alanine, this molecule serves as a critical reference standard in metabolic studies (e.g., bezafibrate metabolism) and as a structural probe for peptide transporter specificity.

This document moves beyond basic spectral listing. It details the causality behind chemical shifts, provides self-validating protocols for signal assignment, and addresses common analytical pitfalls such as solvent overlap and conformational isomers.

Molecular Architecture & Atom Assignment

Before analyzing the spectrum, we must define the magnetic environment of the nuclei. The molecule possesses distinct regions: an electron-deficient aromatic ring, a rigid amide linker, and a flexible aliphatic tail terminating in a carboxylic acid.

Structural Diagram (Numbering Scheme)

The following diagram establishes the atom numbering used throughout this guide.

G Cl Cl C4 C4 (Ar) Cl->C4 C3_5 C3/C5 (Ar) C4->C3_5 AA'BB' System C2_6 C2/C6 (Ar) C3_5->C2_6 C1 C1 (Ar) C2_6->C1 CO_Amide C=O (Amide) C1->CO_Amide NH NH CO_Amide->NH Amide Bond C_Beta CH2 (Beta) NH->C_Beta Coupling ³J C_Alpha CH2 (Alpha) C_Beta->C_Alpha Coupling ³J COOH COOH C_Alpha->COOH

Figure 1: Connectivity and magnetic environment flow of this compound.

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in the analysis of this compound.

Solvent Selection: Why DMSO-d6?

While CDCl


 is standard for many organics, it is unsuitable  for this molecule for two reasons:
  • Solubility: The polar carboxylic acid and amide moieties limit solubility in non-polar chlorinated solvents.

  • Exchange Suppression: In protic solvents (like Methanol-d4), the amide (NH) and acid (COOH) protons exchange rapidly with the solvent deuterium, causing these signals to disappear. DMSO-d6 is the required solvent as it forms strong hydrogen bonds with the solute, slowing exchange and sharpening the NH and COOH signals for integration.

Preparation Steps
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex until the solution is clear. If turbidity persists, mild sonication is permissible. Do not heat above 40°C to avoid amide hydrolysis.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment

The spectrum is characterized by three distinct zones: the downfield acidic/amide protons, the aromatic region, and the upfield aliphatic chain.

Summary Table of Chemical Shifts ( )

Data acquired at 400 MHz or higher in DMSO-d6 at 298 K.

AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Mechanistic Insight
-COOH 12.10 – 12.30Broad Singlet1HN/AHighly deshielded by electronegative oxygen; often broad due to H-bonding.
-NH- 8.50 – 8.70Broad Triplet1H~5.5Deshielded by carbonyl anisotropy. Appears as a triplet due to coupling with

-CH

.
Ar-H (2,6) 7.80 – 7.90Doublet (AA'BB')2H~8.5Ortho to carbonyl. Deshielded by the electron-withdrawing amide group.
Ar-H (3,5) 7.50 – 7.60Doublet (AA'BB')2H~8.5Meta to carbonyl/Ortho to Cl. Shielded relative to H-2,6.

-CH

3.40 – 3.55Quartet (td)2H~6.0 – 7.0Adjacent to Nitrogen. Split by

-CH

(t) and NH (d)

apparent quartet.

-CH

2.45 – 2.55Triplet2H~7.0Adjacent to COOH. Caution: Often overlaps with DMSO solvent residual peak (2.50 ppm).
Detailed Technical Breakdown
A. The Aromatic System (AA'BB')

The 4-chlorophenyl moiety presents a classic AA'BB' system , not a simple first-order doublet.

  • Appearance: While it often resembles two doublets, closer inspection (or higher field strength) reveals "roofing" effects where the inner lines are taller than the outer lines.

  • Logic: The protons ortho to the electron-withdrawing carbonyl group (H-2,6) are deshielded (shifted downfield to ~7.85 ppm). The protons ortho to the Chlorine (H-3,5) are relatively shielded (~7.55 ppm) but less so than in unsubstituted benzene due to the inductive effect of Cl.

B. The Amide Linkage (-NH-)

In DMSO-d6, the amide proton is clearly visible around 8.6 ppm .

  • Coupling: Unlike in CDCl

    
    , where NH peaks are often broad singlets, in dry DMSO-d6, the NH couples to the adjacent methylene (
    
    
    
    -CH
    
    
    ). This splits the NH signal into a broad triplet (
    
    
    Hz).
  • Validation: Observation of this splitting confirms the integrity of the amide bond and the dryness of the solvent.

C. The Aliphatic Chain (

-Alanine moiety)[1]
  • 
    -CH
    
    
    
    (~3.5 ppm):
    This signal is an "apparent quartet." It is split by the two
    
    
    -protons (into a triplet) and further split by the single NH proton (into a doublet).
    
    
    lines, but overlap often simplifies it to a quartet appearance.
  • 
    -CH
    
    
    
    (~2.5 ppm):
    This triplet is critical but problematic. It falls almost exactly on the residual solvent peak of DMSO-d6 (quintet at 2.50 ppm).
    • Analyst Tip: To accurately integrate this signal, you may need to acquire a spectrum in a different solvent (like Acetone-d6) or use high-field NMR (600 MHz+) to resolve the shoulder.

Validation & Troubleshooting Workflow

To ensure scientific integrity, every assignment must be validated. Use the following decision tree to confirm the structure and identify impurities.

Workflow Start Acquire 1H NMR in DMSO-d6 CheckNH Is NH signal (~8.6 ppm) visible? Start->CheckNH CheckCOOH Is COOH signal (~12.2 ppm) visible? CheckNH->CheckCOOH D2O_Shake Perform D2O Shake Test CheckCOOH->D2O_Shake Confirm Labile Protons Exchange NH and COOH signals disappear? D2O_Shake->Exchange Valid VALID STRUCTURE: Exchangeable protons confirmed Exchange->Valid Yes Impurity INVESTIGATE: Possible hydrolysis or incorrect structure Exchange->Impurity No

Figure 2: Validation workflow for confirming labile proton assignments.

The D O Shake Test

To distinguish the NH and COOH protons from aromatic or impurity signals:

  • Acquire the standard DMSO-d6 spectrum.

  • Add 1–2 drops of D

    
    O to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The signals at ~12.2 ppm and ~8.6 ppm will vanish (or diminish significantly) due to Deuterium exchange (

    
    ). The HDO peak at ~3.33 ppm will increase in intensity.
    
Common Impurities
  • 4-Chlorobenzoic Acid: Look for doublets shifted slightly downfield compared to the amide product, and the absence of aliphatic signals.

  • 
    -Alanine:  Look for high-field multiplets (2.3–3.0 ppm) without aromatic signals.
    
  • Water: A variable broad singlet around 3.33 ppm in DMSO.

References

  • PubChem. (n.d.).[2] this compound (CID 1235725).[2][3] National Library of Medicine. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2008). 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry.[4][5][6] (Contextual grounding for amide shifts in DMSO).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[7][8] (Authoritative source for AA'BB' systems and coupling constants).

Sources

Technical Guide: Mass Spectrometry Analysis of 3-[(4-chlorobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric (MS) analysis of 3-[(4-chlorobenzoyl)amino]propanoic acid (also referred to as N-(4-chlorobenzoyl)-


-alanine). This compound is a significant metabolite associated with the degradation of fibrate drugs (e.g., Bezafibrate) and serves as a model for studying glycine/

-alanine conjugation pathways in xenobiotic metabolism.

This document provides a validated analytical framework, moving beyond generic protocols to address the specific physicochemical challenges of analyzing chlorinated amido-carboxylic acids.

Part 1: Chemical & Physicochemical Profile[1][2]

Understanding the molecule's behavior in the ion source begins with its structure. The presence of the chlorine atom and the carboxylic acid tail dictates the ionization strategy.

PropertyValueAnalytical Implication
Formula

Distinctive isotope pattern required for ID.
MW (Monoisotopic) 227.035 Da (

)
Base peak for MS1 selection.
pKa (Acid) ~4.0 - 4.5Ionizes readily in Negative Mode (ESI-).
LogP ~1.3Retains well on C18 columns; moderately lipophilic.
Chlorine Signature

Diagnostic "M" and "M+2" peaks confirm identity.

Part 2: Mass Spectrometry Fundamentals

Ionization Strategy: Negative vs. Positive Mode

While the amide nitrogen can be protonated in Positive Electrospray Ionization (ESI+), Negative Electrospray Ionization (ESI-) is the preferred mode for quantitative rigor.

  • Why ESI(-)? The carboxylic acid moiety deprotonates easily (

    
    ), producing a stable anion with lower background noise compared to positive mode, which is susceptible to sodium (
    
    
    
    ) and potassium adducts.
  • Why ESI(+)? Useful for confirmatory structural elucidation. The amide protonation yields

    
    , which fragments predictably to the chlorobenzoyl cation.
    
Fragmentation Pathways (MS/MS)

The collision-induced dissociation (CID) of this molecule is driven by the stability of the benzoyl moiety.

  • Negative Mode (

    
     226):  The primary transition involves the cleavage of the amide bond, expelling the 
    
    
    
    -alanine neutral fragment and retaining the charge on the 4-chlorobenzoate anion.
  • Positive Mode (

    
     228):  Cleavage yields the 4-chlorobenzoyl cation (acylium ion).
    
Visualization: Fragmentation Mechanism

The following diagram illustrates the competing fragmentation pathways used for Multiple Reaction Monitoring (MRM) transition selection.

FragmentationPathway Parent_Pos [M+H]+ Parent m/z 228.0 Frag_Pos_1 4-Cl-Benzoyl Cation (Acylium Ion) m/z 139.0 Parent_Pos->Frag_Pos_1 Amide Cleavage (Quantifier) Frag_Pos_2 [M+H - H2O]+ m/z 210.0 Parent_Pos->Frag_Pos_2 Dehydration (Qualifier) Parent_Neg [M-H]- Parent m/z 226.0 Frag_Neg_1 4-Cl-Benzoate Anion m/z 155.0 Parent_Neg->Frag_Neg_1 Amide Hydrolysis (Quantifier) Frag_Neg_2 Decarboxylated Species [M-H - CO2]- m/z 182.0 Parent_Neg->Frag_Neg_2 Loss of CO2 (Qualifier)

Caption: Divergent fragmentation pathways in Positive (Blue) and Negative (Red) ionization modes. The amide cleavage products (m/z 139 and 155) are the most stable and sensitive quantifiers.

Part 3: Method Development & Protocol

Chromatographic Conditions

Due to the moderate lipophilicity (LogP 1.3), a standard C18 column is sufficient. However, to ensure sharp peak shape for the acidic analyte, pH control is critical.

  • Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains neutral state of acid for retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Loading
0.55%Hold
3.595%Elution
4.595%Wash
4.65%Re-equilibration
6.05%End
Sample Preparation Workflow

This protocol uses Protein Precipitation (PPT) , which is cost-effective and sufficient for plasma/urine analysis given the compound's stability.

Reagents Required:
  • Internal Standard (IS): 4-Chlorobenzoic acid-d4 or a structural analog like N-benzoyl-

    
    -alanine.
    
  • Extraction Solvent: Cold Acetonitrile containing 0.1% Formic Acid.

Step-by-Step Protocol:
  • Aliquot: Transfer 50 µL of biological sample (Plasma/Urine) into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (1 µg/mL). Vortex briefly.

  • Precipitate: Add 200 µL of cold Extraction Solvent (1:4 sample:solvent ratio).

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 150 µL of the supernatant into an LC vial.

  • Dilute (Optional): If peak shape is poor due to high organic content, dilute the supernatant 1:1 with water before injection.

Visualization: Analytical Workflow

Workflow Sample Bio-Sample (50 µL) IS_Add Add Internal Std (+10 µL) Sample->IS_Add PPT Protein Ppt (+200 µL Cold ACN) IS_Add->PPT Centrifuge Centrifuge 10k x g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection LC-MS/MS Injection (ESI Negative) Supernatant->Injection

Caption: Streamlined "Dilute-and-Shoot" protein precipitation workflow for high-throughput analysis.

Part 4: Validation & Quality Assurance

To ensure Trustworthiness and Scientific Integrity , the method must be self-validating.

MRM Transitions Table

Use these transitions for the Triple Quadrupole acquisition method.

AnalytePolarityPrecursor (

)
Product (

)
CE (eV)Role
3-[(4-Cl-benzoyl)amino]propanoic acid Neg (-)226.0155.015Quantifier
Neg (-)226.0182.010Qualifier
Pos (+)228.0139.020Alt. Quant
Internal Standard Neg (-)Depends on ISDepends on IS-Normalization
Troubleshooting Matrix Effects
  • Issue: Signal suppression in urine samples.

  • Causality: Co-eluting salts or endogenous organic acids compete for charge in the ESI droplet.

  • Solution: Switch to Negative Mode if using Positive, as it is generally less susceptible to suppression from endogenous amines. Alternatively, improve chromatographic resolution by slowing the gradient ramp from 1.0 to 3.0 minutes.

Chlorine Isotope Verification

Always verify the identity of the parent ion by checking the MS1 spectrum. You must observe a secondary peak at


 228 (in negative mode) or 230 (in positive mode) with approximately 33% intensity  of the main peak, corresponding to the natural abundance of 

.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1235725, this compound. Retrieved from [Link]

  • MassBank of North America.Mass Spectrum of N-(4-chlorobenzoyl)-beta-alanine.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – Carboxylic Acids and Amides. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-chlorobenzoyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted physicochemical properties of N-(4-chlorobenzoyl)-beta-alanine. Due to the limited availability of experimental data for this specific compound, this document focuses on a robust and well-established synthetic methodology, the Schotten-Baumann reaction, for its preparation. Furthermore, this guide offers a detailed framework for its characterization using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination. Predicted properties and spectral data are presented to guide researchers in the identification and analysis of this compound. This document is intended to serve as a foundational resource for scientists interested in the synthesis and study of N-acyl-beta-alanine derivatives.

Introduction

N-acyl-beta-alanine derivatives are a class of compounds with significant potential in various fields, including medicinal chemistry and materials science. The modification of the beta-alanine backbone with different acyl groups allows for the fine-tuning of their physicochemical and biological properties. This guide focuses on a specific, yet under-characterized derivative, N-(4-chlorobenzoyl)-beta-alanine.

The introduction of a 4-chlorobenzoyl moiety to the beta-alanine structure is anticipated to impart specific characteristics, such as increased lipophilicity and potential for halogen bonding, which could influence its biological activity and material properties. Despite its potential interest, a thorough review of the scientific literature reveals a notable absence of experimental data on N-(4-chlorobenzoyl)-beta-alanine.

To address this gap, this technical guide provides a detailed, field-proven protocol for the synthesis of N-(4-chlorobenzoyl)-beta-alanine via the Schotten-Baumann reaction. This method is widely recognized for its efficiency and reliability in the acylation of amines.[1][2][3] Additionally, this guide presents a comprehensive set of predicted physicochemical properties and spectral data to aid researchers in the characterization and quality control of the synthesized compound. The causality behind the experimental choices and the principles of the analytical techniques are explained to ensure a deep understanding of the entire workflow.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of N-(4-chlorobenzoyl)-beta-alanine consists of a beta-alanine core, where the amino group is acylated with a 4-chlorobenzoyl group.

Figure 1: Chemical structure of N-(4-chlorobenzoyl)-beta-alanine.

Due to the absence of experimentally determined data, the following physicochemical properties have been predicted based on its structure and comparison with analogous compounds.

PropertyPredicted ValueNotes
Molecular Formula C₁₀H₁₀ClNO₃-
Molecular Weight 227.64 g/mol -
Appearance White to off-white solidBased on similar N-benzoyl amino acids.[4]
Melting Point (°C) >150Estimated to be in a similar range to N-benzoyl-DL-alanine (165.5 °C).[5] The chloro-substituent may influence crystal packing and thus the melting point.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO).The carboxylic acid and amide groups provide polarity, while the chlorophenyl group increases lipophilicity compared to N-benzoyl-beta-alanine.
pKa ~3.5 - 4.5 (carboxylic acid)Similar to other N-acylated amino acids.

Synthesis of N-(4-chlorobenzoyl)-beta-alanine

The synthesis of N-(4-chlorobenzoyl)-beta-alanine can be reliably achieved through the Schotten-Baumann reaction. This method involves the acylation of beta-alanine with 4-chlorobenzoyl chloride in the presence of a base.[1][2][6] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]

Figure 2: Synthesis workflow for N-(4-chlorobenzoyl)-beta-alanine.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-benzamido propionic acid and its derivatives.[6]

Materials:

  • β-Alanine

  • 4-Chlorobenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • pH indicator paper (e.g., Congo red paper)

  • Standard laboratory glassware (beaker, Erlenmeyer flask, round-bottom flask, separatory funnel, Büchner funnel)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the β-Alanine Solution: In a suitable flask, dissolve β-alanine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (approximately 2.5 equivalents). Stir until all the solid has dissolved. The use of a basic solution deprotonates the amino group of β-alanine, making it a more potent nucleophile.

  • Acylation Reaction: Cool the β-alanine solution in an ice bath to 0-5 °C. While stirring vigorously, add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution. The slow, dropwise addition and cooling are crucial to control the exothermic reaction and prevent the hydrolysis of the acid chloride.

  • Reaction Completion: After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid until the solution is acidic to Congo red paper (pH ~2-3). The acidification protonates the carboxylate group, rendering the product less soluble in the aqueous medium and causing it to precipitate.

  • Isolation and Washing: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified N-(4-chlorobenzoyl)-beta-alanine.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-(4-chlorobenzoyl)-beta-alanine. The following analytical techniques are recommended.

Melting Point Determination

Protocol:

  • Place a small amount of the dried, purified product into a capillary tube.

  • Use a calibrated melting point apparatus to determine the melting point range of the sample.

  • A sharp melting point range (typically within 1-2 °C) is indicative of a pure compound.

Rationale: The melting point is a fundamental physical property that provides a quick and easy assessment of the purity of a crystalline solid. Impurities will typically broaden and depress the melting point range.

Infrared (IR) Spectroscopy

Protocol:

  • Acquire the IR spectrum of the solid sample using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted Characteristic IR Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3250N-H stretchAmide
3300-2500 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1640C=O stretch (Amide I)Amide
~1550N-H bend (Amide II)Amide
~1600, ~1490C=C stretchAromatic ring
~830C-H out-of-plane bend1,4-disubstituted aromatic ring
~750C-Cl stretchAryl chloride

Rationale: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The presence of characteristic peaks for the amide, carboxylic acid, and substituted aromatic ring will confirm the successful synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the molecule.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.3broad singlet1HCOOH
~8.7triplet1HNH
~7.9doublet2HAromatic H (ortho to C=O)
~7.6doublet2HAromatic H (ortho to Cl)
~3.5quartet2H-NH-CH ₂-
~2.6triplet2H-CH ₂-COOH

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~173C OOH
~166-NH-C =O
~137Aromatic C-Cl
~133Aromatic C-C=O
~129Aromatic CH (ortho to C=O)
~128Aromatic CH (ortho to Cl)
~37-NH-C H₂-
~34-C H₂-COOH

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR will confirm the number and connectivity of the different types of protons, while ¹³C NMR will identify all the unique carbon environments in the molecule. Together, they provide unambiguous evidence for the structure of N-(4-chlorobenzoyl)-beta-alanine.

Safety and Handling

While specific toxicity data for N-(4-chlorobenzoyl)-beta-alanine is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, it may cause skin and eye irritation.[7][8]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

The starting material, 4-chlorobenzoyl chloride, is corrosive and lachrymatory and should be handled with extreme care in a fume hood.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of N-(4-chlorobenzoyl)-beta-alanine, a compound for which experimental data is currently lacking in the scientific literature. By providing a detailed, step-by-step protocol based on the reliable Schotten-Baumann reaction, this guide empowers researchers to synthesize this molecule with a high degree of confidence. The inclusion of predicted physicochemical properties and spectral data serves as a valuable reference for the subsequent analysis and quality control of the synthesized product. It is our hope that this guide will facilitate further research into the properties and potential applications of N-(4-chlorobenzoyl)-beta-alanine and other N-acyl-beta-alanine derivatives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 225173, N-Benzyl-beta-alanine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzoyl-dl-alanine (CAS 1205-02-3). Retrieved from [Link]

  • Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71651, Betamipron. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

Sources

Methodological & Application

in vitro assay protocol for 3-[(4-chlorobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & In Vitro Protocol

Topic: Characterizing the Activity of 3-[(4-chlorobenzoyl)amino]propanoic Acid as a Modulator of Neurotransmitter Transport

Audience: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and cell biology.

Scientific Introduction & Rationale

This compound is a derivative of β-alanine, a naturally occurring beta-amino acid. The core structure, β-alanine, is an endogenous ligand for several important neurological targets, including inhibitory glycine receptors and γ-aminobutyric acid (GABA) transporters (GATs)[1]. GATs are critical membrane proteins that control the concentration of GABA, the primary inhibitory neurotransmitter in the mammalian brain, by reabsorbing it from the synaptic cleft[2]. Consequently, inhibitors of GATs are of significant therapeutic interest for conditions such as epilepsy and other neurological disorders[2].

The subject molecule is structurally an N-acylated β-alanine analog. The addition of the 4-chlorobenzoyl group, a common pharmacophore known to enhance binding affinity and modulate pharmacokinetic properties[3][4], suggests a potential for interaction with biological targets of the β-alanine scaffold. Given that β-alanine itself is a substrate for GATs[1], it is a primary hypothesis that this compound may act as a competitive inhibitor or substrate for these transporters.

This document provides a detailed protocol for a cell-based [³H]GABA Uptake Inhibition Assay , a robust method to screen and characterize the compound's activity and potency at the human GABA Transporter 1 (GAT-1). This assay directly measures the ability of the test compound to interfere with the primary function of the transporter, providing a quantitative measure of its inhibitory potential (IC₅₀).

Assay Principle & Mechanism

The [³H]GABA uptake assay is a functional, cell-based method that quantifies the activity of GABA transporters. The core principle involves the use of radiolabeled GABA ([³H]GABA) as a tracer.

  • Cell System: A mammalian cell line (e.g., HEK293 or CHO) is engineered to stably express a specific human GABA transporter subtype, in this case, GAT-1. These cells actively import GABA from the extracellular medium.

  • Competitive Inhibition: The test compound, this compound, is co-incubated with the cells and a fixed concentration of [³H]GABA. If the compound binds to or is transported by GAT-1, it will compete with [³H]GABA, thereby reducing the amount of radioactivity that accumulates inside the cells.

  • Quantification: After a set incubation period, the transport process is rapidly terminated. The cells are washed to remove extracellular [³H]GABA and then lysed. The intracellular radioactivity is measured using a liquid scintillation counter. The degree of inhibition is directly proportional to the reduction in radioactive signal compared to a vehicle-treated control.

This competitive mechanism is illustrated in the diagram below.

GABATransport cluster_0 Baseline GAT-1 Activity cluster_1 Competitive Inhibition Ext_A Extracellular Space [³H]GABA GAT1_A GAT-1 Transporter Ext_A:f0->GAT1_A Transport Cell_A Intracellular Space High Radioactivity GAT1_A->Cell_A Accumulation Ext_B Extracellular Space [³H]GABA Test Compound GAT1_B GAT-1 Transporter Ext_B:f0->GAT1_B Transport Blocked Ext_B:f1->GAT1_B Inhibitor Binding Cell_B Intracellular Space Low Radioactivity GAT1_B->Cell_B Reduced Accumulation

Caption: Mechanism of the competitive [³H]GABA uptake assay.

Materials and Reagents

Equipment
  • Laminar Flow Hood (BSL-2)

  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Inverted Microscope

  • Liquid Scintillation Counter

  • Multichannel Pipettes (1-20 µL, 20-200 µL)

  • Refrigerated Centrifuge

  • Plate Shaker/Orbital Rocker

Consumables & Reagents
ReagentSupplierCatalog # (Example)Storage
HEK293 cells expressing hGAT-1ATCC / In-houseN/ALiquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10270106-20°C
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122-20°C
Geneticin (G418 Sulfate)Gibco101310354°C
Trypsin-EDTA (0.25%)Gibco25200056-20°C
Dulbecco's Phosphate-Buffered Saline (DPBS)Gibco14190144Room Temperature
[³H]GABA (γ-[2,3-³H(N)]-Aminobutyric acid)PerkinElmerNET191001MC-20°C (in radiation-approved freezer)
Tiagabine Hydrochloride (Control Inhibitor)Tocris0768-20°C
This compoundVariesN/AAs per supplier
DMSO, AnhydrousSigma-AldrichD2650Room Temperature
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmer6013329Room Temperature
96-well Cell Culture Plates, Clear-bottomCorning3596Room Temperature
96-well Scintillation Plates (e.g., LumaPlate™)PerkinElmer1450-401Room Temperature

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format to determine a dose-response curve and calculate the IC₅₀ value.

Cell Culture & Plating
  • Maintain Cells: Culture the HEK293-hGAT-1 cells in Complete Growth Medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 for selection) in a T-75 flask at 37°C, 5% CO₂.

  • Passage Cells: Subculture the cells every 2-3 days when they reach 80-90% confluency. Do not allow them to become over-confluent.

  • Plate for Assay:

    • Wash the confluent cell monolayer with 5 mL of sterile DPBS.

    • Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 8 mL of Complete Growth Medium and transfer the cell suspension to a 15 mL conical tube.

    • Count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 2.5 x 10⁵ cells/mL in Complete Growth Medium.

    • Seed 50,000 cells (200 µL of the cell suspension) into each well of a 96-well plate.

  • Incubate: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to form a uniform monolayer.

Preparation of Assay Solutions
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) Buffer. Prepare a 1L stock with the following composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-Glucose. Adjust pH to 7.4 with NaOH. Filter-sterilize and store at 4°C.

  • Compound Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 10 mM stock solution of the control inhibitor, Tiagabine, in 100% DMSO.

  • Serial Dilutions (Intermediate Plate):

    • In a separate 96-well polypropylene plate, perform serial dilutions of the test compound and Tiagabine.

    • Start with a 200X final concentration (e.g., for a top final concentration of 100 µM, start with a 20 mM solution in the dilution plate). Perform a 1:3 or 1:10 serial dilution series in 100% DMSO.

    • This intermediate plate will be used to add compounds to the assay plate, ensuring the final DMSO concentration is consistent across all wells (typically ≤0.5%).

  • [³H]GABA Working Solution:

    • Dilute the [³H]GABA stock solution in KRH Assay Buffer to a final concentration of 20 nM . Note: The final concentration in the well will be 10 nM after adding it to the cells.

    • Safety Precaution: Handle all radioactive materials with appropriate shielding, personal protective equipment (PPE), and in designated areas.

Assay Workflow

Caption: Step-by-step workflow for the GAT-1 uptake assay.

Step-by-Step Procedure
  • Prepare Cell Plate: After 24h incubation, aspirate the growth medium from the cell plate. Wash each well twice with 200 µL of pre-warmed (37°C) KRH Assay Buffer.

  • Add Compounds:

    • Add 100 µL of KRH Assay Buffer to all wells.

    • Add 0.5 µL from the intermediate DMSO dilution plate to the corresponding wells on the cell plate. This results in a 1X final concentration of the compound with 0.5% DMSO.

    • Controls:

      • Total Uptake (0% Inhibition): Add 0.5 µL of 100% DMSO.

      • Non-specific Uptake (100% Inhibition): Add 0.5 µL of a high-concentration Tiagabine solution (to achieve a final concentration of ~100 µM).

  • Pre-incubation: Gently mix the plate on a shaker for 1 minute. Incubate the plate for 20 minutes at 37°C. This allows the test compound to bind to the transporter before the substrate is introduced.

  • Initiate Uptake: Add 100 µL of the 20 nM [³H]GABA working solution to all wells. The final volume is now 200 µL and the final [³H]GABA concentration is 10 nM.

  • Uptake Incubation: Incubate the plate for exactly 15 minutes at 37°C. This timing is critical for assay consistency.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and immediately washing the wells three times with 200 µL of ice-cold KRH Assay Buffer. The cold temperature instantly halts transporter function.

  • Cell Lysis: Add 50 µL of 1% SDS solution to each well to lyse the cells and release the intracellular contents.

  • Scintillation Counting:

    • Incubate the plate with lysis buffer for 10 minutes on a plate shaker.

    • Transfer the entire lysate from each well to a corresponding well in a 96-well scintillation plate.

    • Add 150 µL of scintillation cocktail to each well.

    • Seal the plate and allow it to equilibrate in the dark for at least 1 hour.

    • Measure the radioactivity in each well as Counts Per Minute (CPM) using a liquid scintillation counter.

Data Analysis & Interpretation

Data Normalization
  • Average Controls: Calculate the average CPM for the "Total Uptake" (0% inhibition) and "Non-specific Uptake" (100% inhibition) control wells.

  • Calculate Percent Inhibition: For each test compound concentration, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * ( 1 - [ (CPM_Sample - CPM_Non-specific) / (CPM_Total - CPM_Non-specific) ] )

IC₅₀ Determination
  • Plot Data: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).

  • Determine IC₅₀: The IC₅₀ is the concentration of the compound that produces 50% inhibition of [³H]GABA uptake. This value will be calculated by the software from the curve fit.

ParameterExample ValueInterpretation
Top Plateau~100%Maximum inhibition achieved by the compound.
Bottom Plateau~0%Baseline activity with no compound.
IC₅₀ VariesPotency of the compound. A lower IC₅₀ means higher potency.
Hill Slope~1Indicates a standard competitive binding interaction.

References

  • Vogensen, S. B., et al. (2014). Pharmacological identification of a guanidine-containing β-alanine analogue with low micromolar potency and selectivity for the betaine/GABA transporter 1 (BGT1). Neurochemical Research, 39(10), 1938-1949. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Anshul Specialty Molecules. (2024). 4-Chlorobenzoyl Chloride. Retrieved February 17, 2026, from [Link]

Sources

antimicrobial screening of N-acyl-beta-alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Mechanistic Profiling of N-acyl-β-alanine Antimicrobials

Abstract

N-acyl-β-alanine derivatives represent a promising class of "lipoamino acid" antimicrobials that bridge the gap between conventional surfactants and antimicrobial peptides (AMPs). Unlike traditional antibiotics that target specific intracellular enzymes, these amphiphilic compounds primarily act by perturbing bacterial cell membranes.[1] This guide outlines a standardized workflow for screening these derivatives, addressing specific challenges such as critical micelle concentration (CMC) interference, solubility limits, and the necessity of distinguishing between membrane solubilization and specific pore formation.

Compound Handling & Physicochemical Characterization

The Challenge: N-acyl-β-alanine derivatives are amphiphiles. In aqueous solution, they spontaneously self-assemble into micelles once they exceed their Critical Micelle Concentration (CMC). Screening above the CMC can yield false negatives (drug trapped in micelles) or false positives (detergent-like lysis rather than pharmacological activity).

Protocol 1.1: Solubility and CMC Determination

Objective: Establish the working concentration range where the compound exists as a monomer.

  • Stock Preparation:

    • Dissolve lyophilized N-acyl-β-alanine derivative in 100% DMSO to a concentration of 50 mM.

    • Note: Avoid aqueous buffers for the master stock to prevent premature hydrolysis or aggregation.

  • CMC Estimation (Pyrene Fluorescence Probe Method):

    • Prepare a 1 µM Pyrene solution in PBS.

    • Create a serial dilution of the test compound (0.1 µM to 5 mM) in the Pyrene solution.

    • Readout: Measure fluorescence excitation spectra (Emission: 390 nm). Monitor the ratio of intensities at 338 nm (I1) and 333 nm (I3).

    • Analysis: Plot I1/I3 vs. Log[Concentration]. The inflection point indicates the CMC.

    • Decision Rule: Your maximum screening concentration for MIC assays should ideally be

      
       to ensure data relevance, unless surfactant activity is the explicit goal.
      

Primary Screening: MIC and MBC Determination

Standard: Adheres to CLSI M07 guidelines (Methods for Dilution Antimicrobial Susceptibility Tests). Modification: Adjusted for surfactant-like kinetics.

Protocol 2.1: Broth Microdilution (MIC)

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin (Alamar Blue) solution (0.01%).

  • Positive Control: Ciprofloxacin (broad spectrum) or Polymyxin B (membrane active).

Workflow:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922 / S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup:

    • Add 50 µL of CAMHB to columns 2–12 of a 96-well plate.

    • Add 100 µL of compound stock (diluted in media, max 1% DMSO final) to column 1.

    • Perform 2-fold serial dilution from column 1 to 10. Discard 50 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 50 µL of diluted bacterial inoculum to wells 1–11.

  • Incubation: 16–20 hours at 37°C (non-shaking).

  • Readout (Visual & Fluorescence):

    • Add 10 µL Resazurin to all wells. Incubate for 1–2 hours.

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth (Metabolic activity).

    • MIC Definition: Lowest concentration preventing the Blue

      
       Pink color shift.
      
Protocol 2.2: Minimum Bactericidal Concentration (MBC)
  • Sample 10 µL from the MIC well and the two wells above the MIC (Supra-MIC).

  • Spot onto MHA (Mueller-Hinton Agar) plates.

  • Incubate 24 hours at 37°C.

  • MBC Definition: The concentration that kills

    
     of the initial inoculum (no colonies observed).
    

Mechanistic Profiling: Membrane Permeabilization

Since N-acyl-β-alanines are lipoamino acids, they likely target the membrane. We differentiate between Outer Membrane (OM) permeabilization (Gram-negatives) and Inner Membrane (IM) depolarization.

Protocol 3.1: NPN Uptake Assay (Outer Membrane Integrity)

Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in phospholipid bilayers. An intact Gram-negative OM excludes NPN.

  • Preparation: Wash mid-log E. coli or P. aeruginosa in HEPES buffer (pH 7.2). Resuspend to OD600 = 0.5.

  • Reaction:

    • Add 100 µL bacterial suspension to black 96-well plate.

    • Add NPN (final conc. 10 µM).

    • Add Test Compound at

      
       and 
      
      
      
      .
  • Kinetics: Measure fluorescence immediately and every 30s for 10 mins.

    • Ex: 350 nm | Em: 420 nm.

  • Interpretation: A rapid increase in fluorescence indicates OM breach, allowing NPN to access the phospholipid layer.

Protocol 3.2: Membrane Depolarization (DiSC3(5) Assay)

Principle: DiSC3(5) accumulates in polarized cells (fluorescence quenched). If the compound disrupts the proton motive force (PMF), the dye is released, causing a fluorescence spike.

  • Loading: Incubate bacteria with 0.4 µM DiSC3(5) until fluorescence stabilizes (approx. 1 hour; quenching achieved).

  • Challenge: Inject compound.

  • Readout: Monitor fluorescence (Ex: 622 nm / Em: 670 nm).

  • Positive Control: Gramicidin or Valinomycin.

Selectivity & Toxicology (The Safety Window)

For N-acyl-β-alanines, distinguishing between bacterial membrane disruption and mammalian cell lysis is critical.

Protocol 4.1: Hemolysis Assay
  • Source: Fresh human or sheep erythrocytes (RBCs). Wash 3x in PBS. Prepare a 4% v/v suspension.

  • Treatment:

    • Mix 100 µL RBC suspension + 100 µL compound (serial dilutions in PBS).

    • Positive Control: 1% Triton X-100 (100% Lysis).

    • Negative Control: PBS (0% Lysis).

  • Incubation: 1 hour at 37°C.

  • Harvest: Centrifuge 1000 x g for 5 mins. Transfer supernatant to a fresh plate.

  • Quantification: Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
  • Selectivity Index (SI):

    
    . An SI 
    
    
    
    is generally required for therapeutic potential.

Data Visualization & Logic Maps

Figure 1: Screening Workflow Logic

ScreeningWorkflow Start N-acyl-beta-alanine Derivative Solubility Solubility & CMC Check (Pyrene Assay) Start->Solubility MIC_Screen Primary Screen (MIC) CLSI Broth Microdilution Solubility->MIC_Screen Below CMC Decision1 MIC < 64 µg/mL? MIC_Screen->Decision1 Discard Discard / Redesign Decision1->Discard No Secondary Secondary Profiling Decision1->Secondary Yes MBC Bactericidal Check (MBC/MIC Ratio) Secondary->MBC Tox Selectivity Screen (Hemolysis Assay) Secondary->Tox Mech Mechanism of Action (Membrane Integrity) Secondary->Mech

Caption: Decision tree for evaluating amphiphilic N-acyl-β-alanine derivatives, prioritizing solubility limits and selectivity early in the process.

Figure 2: Mechanism of Action (Membrane Interaction)

MOA Compound N-acyl-beta-alanine (Monomer) Adsorption Electrostatic Adsorption (Surface) Compound->Adsorption Attraction Insertion Hydrophobic Insertion (Lipid Bilayer) Adsorption->Insertion Threshold Conc. Disruption Membrane Disruption Insertion->Disruption Pore Formation Leakage Leakage of Intracellular Content Disruption->Leakage Depol Depolarization (Loss of PMF) Disruption->Depol

Caption: Kinetic pathway of lipoamino acid interaction with bacterial membranes, leading to cell death via depolarization or lysis.

Summary of Key Parameters

ParameterAssay MethodTarget Value (Lead Candidate)
Potency (MIC) Broth Microdilution (Resazurin)

Lethality (MBC) Agar PlatingMBC/MIC ratio

(Bactericidal)
Selectivity (HC50) RBC Hemolysis

Permeability NPN Uptake

increase vs. Control
Aggregation Pyrene FluorescenceCMC

MIC (Monomeric active state)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).[2] Wayne, PA: CLSI.[3] [Link]

  • Pinazo, A., et al. (2016). "Amino acid-based surfactants: New antimicrobial agents."[4][5] Advances in Colloid and Interface Science, 228, 17-37. [Link]

  • Hancock, R. E., & Chapple, D. S. (1999). "Peptide antibiotics."[1][6] Antimicrobial Agents and Chemotherapy, 43(6), 1317–1323. (Reference for NPN and Membrane Permeability protocols). [Link]

  • Oddo, A., & Hansen, P. R. (2017). "Hemolytic Activity of Antimicrobial Peptides." Methods in Molecular Biology, 1548, 427-435. [Link]

Sources

Application Note: Preparation of Stock Solutions for 3-[(4-chlorobenzoyl)amino]propanoic acid

[1][2]

Abstract & Compound Profile

3-[(4-chlorobenzoyl)amino]propanoic acid (also known as N-(4-chlorobenzoyl)-ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1

Due to its amphiphilic nature—possessing both a lipophilic chlorobenzene ring and a hydrophilic carboxylic acid tail—its solubility is highly pH-dependent.[1][2] This guide provides validated protocols for generating stable stock solutions, ensuring reproducibility in pharmacological and toxicological assays.

Physicochemical Data Table
PropertyDetail
IUPAC Name This compound
CAS Number 440341-75-3
Molecular Formula

Molecular Weight 227.64 g/mol

(Calculated)

(Carboxylic acid)
Physical State White to off-white crystalline solid
Primary Solvent DMSO (Dimethyl sulfoxide)
Secondary Solvent Ethanol (Lower solubility limits compared to DMSO)

Solubility Assessment & Solvent Selection Logic

The preparation of stock solutions for this compound requires understanding its acid-base behavior.[1][2] The free acid form has poor water solubility. To achieve aqueous stability, the carboxylic acid must be deprotonated, or the compound must be pre-dissolved in a water-miscible organic solvent.[1][2]

Solubility Decision Matrix (DOT Diagram)

SolubilityLogicStartStart: Solid Compound(Free Acid Form)GoalDesired ApplicationStart->GoalOrganicHigh Concentration Stock(>10 mM)Goal->OrganicLong-term StorageAqueousDirect Aqueous SolutionGoal->AqueousImmediate Assay UseDMSOSolvent: 100% DMSO(Recommended)Organic->DMSOPreferredEthanolSolvent: 100% Ethanol(Lower Capacity)Organic->EthanolAlternativeSuccess_OrgStable StockStore at -20°CDMSO->Success_OrgEthanol->Success_OrgAcidicAcidic/Neutral Water(pH < 7)Aqueous->AcidicBasicBasic Buffer / Equimolar NaOH(pH > 7.5)Aqueous->BasicFail_AqPrecipitation Risk(Insoluble Free Acid)Acidic->Fail_AqSuccess_AqSoluble Salt Form(Use Immediately)Basic->Success_Aq

Figure 1: Decision matrix for solvent selection based on pH and application requirements.

Protocol A: Preparation of Organic Stock Solution (Recommended)

Purpose: To create a high-concentration (50 mM), long-term storage stock solution suitable for dilution into cell culture media or biochemical buffers.[1][2]

Reagents:

  • Compound: this compound (CAS 440341-75-3)[1][2][3][4]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    99.9% purity.
    

Step-by-Step Methodology:

  • Calculation:

    • Target Concentration: 50 mM

    • Target Volume: 1 mL

    • Required Mass: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      [1]
      
    • 
       or 11.38 mg .
      
  • Weighing:

    • Weigh approximately 11.4 mg of the powder into a sterile, amber glass vial (to protect from light). Record the exact mass.

  • Solvation:

    • Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    • Formula:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      [1]
      
    • Add the calculated volume of DMSO.

  • Dissolution:

    • Vortex vigorously for 30–60 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5 minutes. The solution should be completely clear and colorless.

  • Storage:

    • Aliquot into small volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -20°C . Stable for

      
      6 months.[5]
      

Protocol B: Preparation of Aqueous Working Solution

Purpose: Direct dissolution in aqueous media for immediate use, bypassing high DMSO concentrations.[2] Critical Note: This compound is an acid.[3][4] It will not dissolve in distilled water (pH ~5.5) without base.

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide)[1][2]

  • PBS (Phosphate Buffered Saline), pH 7.4[1][2]

Step-by-Step Methodology:

  • Weighing: Weigh 2.28 mg (approx. 10

    
    mol) of the compound.
    
  • Basification (Salt Formation):

    • Add 1.0 equivalent of NaOH to convert the free acid to the sodium salt.

    • For 10 ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      mol compound, add 100 
      
      
      L of 0.1 M NaOH (10
      
      
      mol base).
    • Vortex until the solid dissolves. The solution pH will be alkaline.

  • Dilution:

    • Immediately dilute with PBS (pH 7.4) to the desired final volume (e.g., 900

      
      L added for a 1 mL total volume).
      
    • Verify pH is near neutral (7.0–7.4).

  • Filtration:

    • If used for cell culture, filter through a 0.22

      
      m PES syringe filter.
      
    • Note: Aqueous solutions are less stable than DMSO stocks. Prepare fresh.

Experimental Workflow & Dilution Scheme

When using the DMSO stock (Protocol A) for biological assays, a "Intermediate Dilution" step is crucial to prevent compound precipitation ("crashing out") when the hydrophobic stock hits the aqueous buffer.

Dilution Workflow Diagram (DOT)

DilutionWorkflowStock50 mM Stock(100% DMSO)IntermedIntermediate(10x Conc. in Media)Stock->Intermed1. Dilute 1:100(0.5 mM)FinalFinal Assay Well(1x Conc.)Intermed->Final2. Dilute 1:10(50 µM)Note1PreventsPrecipitationIntermed->Note1Note2Final DMSO< 0.1%Final->Note2

Figure 2: Serial dilution strategy to minimize osmotic shock and precipitation.

Dilution Table (Example for 50 M Final)
StepSource SolutionDiluentVolume SourceVolume DiluentFinal Conc.DMSO %
1.[1][2][6][7][8] Stock PowderDMSO11.38 mg1.0 mL50 mM 100%
2. Intermediate 50 mM StockMedia/Buffer2

L
198

L
500

M
1%
3. Assay 500

M Interm.
Media/Buffer10

L
90

L
50

M
0.1%

References

  • PubChem. (n.d.). This compound (CID 1235725).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press. (General reference for N-acyl amino acid solubility principles).

  • Agilent Technologies. (2020). Amino Acid Analysis: "How-To" Guide. (Reference for acidic amino acid solubilization using HCl/NaOH). Retrieved from [Link]

Application Note: Bioorthogonal Conjugation of 3-[(4-chlorobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-[(4-chlorobenzoyl)amino]propanoic acid (often identified as a metabolite of Bezafibrate or a PPAR-active scaffold) lacks inherent bioorthogonal functionality. To utilize this molecule in "Click Chemistry" (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), it must first be derivatized.

This guide details the "Prime-and-Click" workflow:

  • Chemical Priming: Converting the native carboxylic acid moiety into a terminal alkyne handle via amide coupling.

  • Bioorthogonal Ligation: Reacting the alkyne-tagged ligand with an azide-labeled target (protein, fluorophore, or surface) using a biocompatible Cu(I) catalyst system.

Key Chemical Properties
PropertySpecificationImplication for Protocol
Molecular Weight 227.64 g/mol Small molecule; minimal steric hindrance in binding assays.
Solubility Low in Water; High in DMSO/DMFCritical: Stock solutions must be prepared in DMSO.
Reactive Handle Carboxylic Acid (-COOH)Requires activation (NHS/EDC or HATU) for functionalization.
Stability Aryl Chloride (4-Cl)Stable under CuAAC conditions; will not cross-react.

Workflow Visualization

The following diagram outlines the conversion of the inert acid scaffold into a click-ready probe and its subsequent conjugation.

ClickWorkflow cluster_0 Phase 1: Chemical Priming cluster_1 Phase 2: Bioorthogonal Ligation Scaffold Native Scaffold (COOH-Terminated) Activation Activation (HATU/DIPEA) Scaffold->Activation DMF, 15 min Linker Linker Addition (Propargylamine) Activation->Linker Amide Coupling AlkyneProbe Click-Ready Probe (Alkyne-Terminated) Linker->AlkyneProbe Purification CuAAC CuAAC Reaction (CuSO4 + Ascorbate) AlkyneProbe->CuAAC + Target Target Azide-Target (Protein/Fluorophore) Target->CuAAC Conjugate Final Conjugate (Triazole Linkage) CuAAC->Conjugate 1-2 Hours

Caption: Logical flow from raw carboxylic acid scaffold to final triazole-linked conjugate.

Phase 1: Chemical Priming (Derivatization)

Since the native molecule contains a carboxylic acid, we must install an alkyne handle. We utilize Propargylamine for this purpose due to its small size, which minimizes interference with the ligand's biological activity.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Substrate: this compound (1 eq).

  • Linker: Propargylamine (1.2 eq).

  • Coupling Agent: HATU (1.1 eq) or EDC/NHS.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Protocol Steps
  • Dissolution: Dissolve 10 mg (approx. 44 µmol) of this compound in 500 µL of anhydrous DMF.

  • Activation: Add 18.5 mg (48 µmol) of HATU and 15.3 µL (88 µmol) of DIPEA. Vortex and incubate at Room Temperature (RT) for 15 minutes. Note: The solution may turn slightly yellow.

  • Coupling: Add 3.4 µL (53 µmol) of Propargylamine.

  • Reaction: Stir or agitate at RT for 2–4 hours.

  • Validation (TLC/LC-MS): Monitor consumption of the starting material (m/z 228 [M+H]+). The product (Alkyne-Amide) should appear at m/z ~265 [M+H]+ .

  • Purification:

    • Flash Chromatography: Elute with DCM:MeOH (95:5).

    • Precipitation: Add 5 mL cold water; collect precipitate if solid forms.

    • Result: You now have N-(prop-2-yn-1-yl)-3-[(4-chlorobenzoyl)amino]propanamide .

Phase 2: The Click Reaction (CuAAC Protocol)

This protocol uses the Cu(I)-stabilized method (CuSO4 + Sodium Ascorbate + THPTA). This is superior to using simple copper wire or CuI because THPTA protects biomolecules from oxidation and prevents copper precipitation.

Reagent Setup (Stock Solutions)
ReagentConcentrationSolventStorage
Alkyne-Probe (from Phase 1)10 mMDMSO-20°C
Azide-Target (e.g., Azide-Fluor 488)10 mMDMSO/Water-20°C
CuSO4 20 mMWaterRT
THPTA Ligand 50 mMWater-20°C
Sodium Ascorbate 100 mMWaterFreshly Prepared
Step-by-Step Conjugation
  • Reaction Buffer: Prepare PBS (pH 7.4). Avoid buffers with chelators (EDTA/EGTA) as they strip the Copper catalyst.

  • Catalyst Premix (Critical Step):

    • In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Example: 4 µL CuSO4 (20 mM) + 8 µL THPTA (50 mM). Incubate for 5 mins. This forms the active, protected catalytic complex.

  • Assembly: In a 1.5 mL Eppendorf tube, add reagents in this exact order :

    • PBS Buffer (to final volume).

    • Azide-Target (Final conc: 10–50 µM).

    • Alkyne-Probe (Final conc: 50–100 µM). Maintain 2x excess over Azide.

    • Cu-THPTA Premix (Final conc: 100 µM Cu).

    • Sodium Ascorbate (Final conc: 2.5 mM). Add last to initiate reaction.

  • Incubation: Incubate at RT for 1 hour in the dark (if using fluorophores).

  • Quenching (Optional): Add EDTA (10 mM final) to chelate copper and stop the reaction.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Action

The Cu(I) catalyst coordinates with the alkyne (on your propanoic acid derivative) and the azide (on the target), lowering the activation energy for the formation of the 1,4-disubstituted 1,2,3-triazole. This linkage is chemically inert and mimics a peptide bond electronically, maintaining the bioactivity of the 4-chlorobenzoyl moiety.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitation Ligand insolubilityEnsure DMSO concentration is 5–10% in the final aqueous mix.
No Reaction Oxidation of CatalystSodium Ascorbate oxidizes rapidly. Must use fresh solution (<30 mins old).
Protein Degradation ROS GenerationIncrease THPTA concentration or reduce Cu concentration.
Blue Solution Cu(II) accumulationAdd more Ascorbate to reduce Cu(II) back to active Cu(I).
Control Experiments
  • Negative Control: Perform the reaction without Sodium Ascorbate. No product should form.

  • Competition Assay: Pre-incubate the target with native (non-alkyne) this compound to verify binding specificity before clicking.

References

  • Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • PubChem. (2024).[2] this compound Compound Summary. National Library of Medicine. Link

Sources

Application Note: 3-[(4-chlorobenzoyl)amino]propanoic acid in Drug Discovery & Environmental Safety

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-[(4-chlorobenzoyl)amino]propanoic acid (CAS: 440341-75-3), a critical metabolite and environmental transformation product of the lipid-lowering drug Bezafibrate .

Executive Summary

This compound (also known as N-(4-chlorobenzoyl)-β-alanine ) is a stable carboxylic acid derivative formed during the biodegradation and metabolism of Bezafibrate. In drug discovery and environmental pharmacology, it serves as a high-value Reference Standard for:

  • Metabolite Identification (MetID): Mapping the oxidative cleavage pathways of fibrate drugs.

  • Pharmacokinetics (PK): Quantifying drug clearance via non-standard metabolic routes (O-dealkylation followed by oxidation).

  • Environmental Risk Assessment (ERA): Monitoring persistent pharmaceutical pollutants (PPPs) in wastewater, where this metabolite often persists longer than the parent drug.

This guide provides the mechanistic context, synthesis protocols, and bioanalytical methods required to utilize this compound effectively.

Mechanistic Context: Formation Pathway

Understanding the origin of this metabolite is crucial for interpreting PK data. Bezafibrate contains a central ether linkage and an ethyl-amide chain. The formation of this compound occurs via a two-step biotransformation:

  • O-Dealkylation: Cleavage of the phenoxy-ethyl ether bond, releasing the unstable intermediate N-(4-chlorobenzoyl)aminoethanol.

  • Oxidation: The primary alcohol is rapidly oxidized (likely by alcohol/aldehyde dehydrogenases) to the carboxylic acid, yielding the stable propanoic acid derivative.

Diagram: Metabolic Pathway of Bezafibrate

Bezafibrate_Metabolism Bezafibrate Bezafibrate (Parent Drug) Intermediate Intermediate: N-(4-chlorobenzoyl)aminoethanol Bezafibrate->Intermediate O-Dealkylation (CYP450 / Microbial) Phenol Byproduct: 4-(2-hydroxy-2-methylpropionyl)phenol Bezafibrate->Phenol Target Target Metabolite: This compound Intermediate->Target Oxidation (ADH/ALDH)

Caption: Biotransformation pathway showing the oxidative cleavage of Bezafibrate to form the target propanoic acid metabolite.

Experimental Protocols

Protocol A: Chemical Synthesis of Reference Standard

If the commercial standard is unavailable or cost-prohibitive, it can be synthesized via a Schotten-Baumann reaction.

Objective: Synthesize high-purity (>98%) this compound for use as an LC-MS standard.

Reagents:

  • 
    -Alanine (CAS 107-95-9)
    
  • 4-Chlorobenzoyl chloride (CAS 122-01-0)

  • Sodium Hydroxide (NaOH), 2M solution

  • Hydrochloric Acid (HCl), 1M solution

  • Acetone or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of

    
    -alanine in 10 mL of 2M NaOH (2 eq) in a round-bottom flask. Cool to 0°C in an ice bath.
    
  • Acylation: Dropwise add 11 mmol (1.1 eq) of 4-chlorobenzoyl chloride (dissolved in 5 mL acetone if solid, or neat if liquid) over 20 minutes while stirring vigorously.

  • pH Maintenance: Simultaneously add 2M NaOH dropwise to maintain pH > 10 throughout the addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Precipitation: Acidify the solution carefully with 1M HCl to pH ~2.0. The product should precipitate as a white solid.

  • Work-up: Filter the solid. Wash with cold water (3 x 10 mL) to remove salts and excess

    
    -alanine.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) or perform column chromatography (DCM:MeOH 95:5) if necessary.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-d
    
    
    
    ) and MS (ESI-).
Protocol B: LC-MS/MS Quantification (Bioanalysis)

This protocol is designed for detecting the metabolite in plasma or wastewater effluent.

Instrument: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Sciex QTRAP). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

LC Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    5% B (6.1 min).
  • Flow Rate: 0.4 mL/min.

MS Parameters (MRM Mode):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Polarity

| Target Metabolite | 226.0 [M-H]


 | 137.0  | 15 | Negative |
| Target Metabolite  | 226.0  [M-H]

| 182.0 | 10 | Negative | | Internal Standard | 230.0 (d4-analog) | 141.0 | 15 | Negative |

Data Interpretation:

  • Quantifier Ion (137.0): Corresponds to the 4-chlorobenzoyl fragment.

  • Qualifier Ion (182.0): Loss of CO

    
     (decarboxylation).
    

Applications in Drug Discovery & Safety

Environmental Fate Mapping (ERA)

Fibrates are high-volume drugs often found in wastewater. This metabolite is a Persistent Transformation Product (TP) .

  • Application: Use the standard to quantify the "hidden" load of Bezafibrate in effluent. Often, the parent drug degrades, but this stable amide-acid persists, retaining biological activity or toxicity.

  • Self-Validating Check: If Bezafibrate levels decrease in a bioreactor but Total Organic Carbon (TOC) remains constant, assay for this metabolite to confirm mass balance.

Fragment-Based Drug Discovery (FBDD)

The 4-chlorobenzoyl-amino scaffold is a privileged structure in medicinal chemistry (found in Indomethacin, Bezafibrate).

  • Application: Use this compound as a fragment in screening libraries.

  • Target Potential: The carboxylic acid tail mimics the C-terminus of peptides, making it a potential inhibitor for metalloproteases or a ligand for integrins when modified.

Metabolic Stability Assays
  • Application: When designing new fibrate analogs, synthesize the corresponding propanoic acid metabolite to test its stability. If the metabolite forms too rapidly in hepatocyte assays, the ether linker of the candidate drug must be reinforced (e.g., by fluorination) to improve half-life.

Summary Data Table

PropertyValue/DescriptionRelevance
CAS Number 440341-75-3Unique Identifier for ordering.[1]
Molecular Formula C

H

ClNO

MW: 227.64 g/mol .[2][3]
Solubility DMSO (>20 mg/mL), EthanolStock solution preparation.
pKa (Calculated) ~4.0 (Carboxylic acid)Ionized at physiological pH (7.4).
Key Fragment 4-ChlorobenzoylLipophilic pharmacophore.[1]
Metabolic Origin Bezafibrate O-dealkylationMarker for oxidative cleavage.

References

  • PubChem. this compound (CID 1235725). National Library of Medicine. Available at: [Link]

  • Eawag (Swiss Federal Institute of Aquatic Science and Technology). Eawag-Soil: Pesticide Transformation Products. (Referencing Bezafibrate degradation pathways). Available at: [Link]

  • NORMAN Network. Suspect List Exchange: Bezafibrate Transformation Products. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-[(4-chlorobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-CBA-001 Status: Active Topic: Recrystallization & Impurity Rejection Protocols Compound Class: N-Aroyl-


-Amino Acids

Executive Summary & Compound Profile

User Query: How do I achieve >98% purity of 3-[(4-chlorobenzoyl)amino]propanoic acid via recrystallization?

Technical Insight: This compound is an


-acyl derivative of 

-alanine. Its purification is governed by the interplay between the lipophilic 4-chlorophenyl tail and the polar carboxylic acid/amide head. The primary contaminants from synthesis (Schotten-Baumann conditions) are typically 4-chlorobenzoic acid (hydrolysis byproduct), unreacted

-alanine
, and inorganic salts.

Physicochemical Profile:

Property Characteristic Implication for Purification

| Structure | 4-Cl-Ph-CONH-CH


CH

-COOH | Amphiphilic; soluble in polar organics and base. | | Acidity | Free Carboxylic Acid (pKa ~4.0) | Soluble in aqueous NaHCO

; precipitates at pH < 3. | | Key Impurity | 4-Chlorobenzoic Acid (4-CBA) | Lower solubility in water than the product; competitive crystallization risk. | | Solubility | High: EtOH, MeOH, DMFLow: Water, Toluene, Hexane | Ethanol/Water is the optimal solvent system. |

Standard Operating Procedure (The "Golden Path")

This protocol utilizes a solvent/anti-solvent method (Ethanol/Water). It is designed to reject lipophilic impurities (like 4-CBA) into the mother liquor while crystallizing the target amide.

Phase A: Preparation
  • Crude Assessment: Ensure the crude solid is dry and free of gross inorganic salts. (If the crude is wet/salty, dissolve in dilute NaOH, filter, and re-precipitate with HCl before starting).

  • Solvent Setup: Prepare 95% Ethanol (Solvent A) and Deionized Water (Solvent B).

Phase B: The Recrystallization Protocol

Step 1: Dissolution (Thermodynamic Saturation)

  • Place the crude solid in an Erlenmeyer flask.

  • Add boiling Ethanol slowly. Use the minimum amount required to just dissolve the solid.

  • Tech Note: If a small amount of solid remains and does not dissolve after adding 10-15% excess solvent, it is likely inorganic salt (NaCl). Filter this out while hot.

Step 2: Nucleation Setup (The "Cloud Point")

  • Keep the ethanol solution near boiling.

  • Slowly add hot water (approx. 60-70°C) dropwise.

  • Stop immediately when a persistent faint turbidity (cloudiness) appears.

  • Add a few drops of ethanol to just clear the turbidity (restore transparency).

Step 3: Controlled Cooling

  • Allow the flask to cool to room temperature undisturbed. Do not stir.

  • Mechanism:[1][2][3][4] Rapid stirring induces "crash precipitation," trapping impurities. Slow cooling promotes selective crystal lattice formation.

  • Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio). This displaces the mother liquor containing dissolved 4-chlorobenzoic acid.

  • Dry in a vacuum oven at 50°C.

Troubleshooting Matrix

Issue: "The product is oiling out (forming a sticky goo) instead of crystallizing."

  • Cause: The temperature dropped too fast, or the water:ethanol ratio is too high (polarity mismatch).

  • Fix: Re-heat the mixture until it redissolves. Add a small volume of Ethanol (to increase solubility). Allow to cool much more slowly. Scratch the glass side with a rod to induce nucleation.

Issue: "My melting point is broad/depressed (e.g., range > 3°C)."

  • Cause: Contamination with 4-chlorobenzoic acid (4-CBA).

  • Fix (The "DCM Wash"): 4-CBA is significantly more soluble in Dichloromethane (DCM) than the target amide.

    • Take the dry solid.[5]

    • Triturate (stir vigorously) in cold DCM for 15 minutes.

    • Filter.[6][7][8] The 4-CBA dissolves in the DCM; the product remains on the filter.

Issue: "Yield is very low (<40%)."

  • Cause: Too much ethanol was used, or the final solution wasn't cold enough.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling step to harvest a "second crop."

Advanced FAQs (Mechanistic Insights)

Q: Why can't I just use water? A: While this compound is polar, the chlorophenyl ring makes it sparingly soluble in water. You would need excessive volumes of boiling water, which makes handling difficult and yield poor. The ethanol acts as a "solubility bridge."

Q: How do I separate the unreacted beta-alanine? A: Beta-alanine is highly water-soluble and insoluble in non-polar organics. It will naturally stay in the Ethanol/Water mother liquor during filtration. It rarely co-crystallizes with the hydrophobic product.

Q: Can I use Ethyl Acetate/Hexane instead? A: Yes. This is a valid alternative if you need strictly anhydrous conditions. Dissolve in hot Ethyl Acetate and add Hexane until turbid. However, Ethanol/Water is generally superior for removing the specific impurity 4-chlorobenzoic acid .

Visualizing the Process

Diagram 1: The Recrystallization Logic Flow

This diagram illustrates the critical decision points during the purification process.

RecrystallizationFlow Start Crude this compound Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol FilterHot Hot Filtration (Remove Salts/Insolubles) CheckSol->FilterHot No (Cloudy) AddWater Add Hot Water (Anti-Solvent) to Turbidity CheckSol->AddWater Yes (Clear) FilterHot->AddWater Clear Add drops of EtOH to clear turbidity AddWater->Clear Cool Slow Cooling (RT -> 4°C) Clear->Cool FilterCold Vacuum Filtration Cool->FilterCold Wash Wash with Cold 1:1 EtOH/H2O (Removes 4-CBA) FilterCold->Wash Final Pure Crystals Wash->Final

Caption: Step-by-step decision tree for the solvent/anti-solvent recrystallization of N-aroyl-beta-alanines.

Diagram 2: Impurity Fate Map

Where do the impurities go? This diagram validates the purification mechanism.

ImpurityFate Crude Crude Mixture Target Target Molecule (Amide) Crude->Target Imp_Acid Impurity: 4-Chlorobenzoic Acid (Hydrolysis Product) Crude->Imp_Acid Imp_Amine Impurity: Beta-Alanine (Unreacted) Crude->Imp_Amine Imp_Salt Impurity: NaCl (Byproduct) Crude->Imp_Salt HotEth Hot Ethanol Phase Target->HotEth Soluble Solid Final Crystal Target->Solid Imp_Acid->HotEth Soluble Filtrate Mother Liquor (Waste) Imp_Acid->Filtrate High Solubility in EtOH/H2O Mix Imp_Amine->HotEth Sparingly Soluble Imp_Amine->Filtrate High Water Solubility Imp_Salt->HotEth Insoluble (Filter off) Cryst Crystallization HotEth->Cryst Cooling + Water Cryst->Filtrate Remains Dissolved Cryst->Solid Precipitates (Target)

Caption: Separation logic showing how differential solubility profiles in Ethanol/Water segregate specific impurities.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of N-acyl amino acids).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General principles of solvent selection and anti-solvent addition).

  • PubChem. this compound Compound Summary. (Physicochemical properties and structure verification).

  • University of Rochester, Dept. of Chemistry. Purification: How To - Recrystallization Solvents. (Guidance on solvent polarity matching for benzoyl derivatives).

Sources

optimizing the yield of N-(4-chlorobenzoyl)-beta-alanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-(4-chlorobenzoyl)-beta-alanine Synthesis

Topic: Yield Optimization & Troubleshooting Guide Audience: Pharmaceutical Researchers, Process Chemists Version: 2.1 (Current)

Introduction: The Schotten-Baumann Directive

The synthesis of N-(4-chlorobenzoyl)-beta-alanine is a classic application of the Schotten-Baumann reaction , coupling an acyl chloride with an amino acid in a biphasic or aqueous basic system. While chemically straightforward, the yield is frequently compromised by two competing factors: hydrolysis of the acid chloride (reducing the electrophile) and protonation of the amine (deactivating the nucleophile).

This guide addresses the specific kinetic and thermodynamic bottlenecks of this reaction, providing a self-validating protocol to maximize yield and purity.

Module 1: Reaction Setup & Stoichiometry

Q: What is the optimal stoichiometry to prevent low yields?

A: The most common error is insufficient base. You must neutralize three distinct acidic species:

  • The HCl generated from the reaction.[1]

  • The carboxylic acid of the

    
    -alanine (to keep it soluble).
    
  • Any hydrolyzed 4-chlorobenzoic acid byproduct.

Recommended Ratios:

  • 
    -Alanine:  1.0 equiv[2]
    
  • 4-Chlorobenzoyl Chloride: 1.1 – 1.2 equiv (Slight excess accounts for hydrolysis).

  • Base (NaOH): 2.2 – 2.5 equiv (Critical).

Technical Insight: The reaction requires the amino group to be unprotonated (


) to act as a nucleophile. Since the pKa of the amino group in 

-alanine is ~10.2, the reaction pH must be maintained above 10 but below 12 . Exceeding pH 12 rapidly accelerates the hydrolysis of 4-chlorobenzoyl chloride by hydroxide ions [1].

Q: Which solvent system provides the best conversion?

A: A THF/Water (1:1) or Acetone/Water system is superior to pure water.

  • Why? 4-Chlorobenzoyl chloride is poorly soluble in water. A biphasic system (water/DCM) often suffers from slow mass transfer. A miscible organic co-solvent (THF) homogenizes the electrophile, increasing the collision frequency with the

    
    -alanine anion.
    

Module 2: Process Control & Workflow

Q: How do I control the reaction to minimize impurities?

A: Temperature and addition rate are your primary control levers.

Protocol:

  • Dissolution: Dissolve

    
    -alanine and NaOH in water. Cool to 0–5°C .
    
  • Addition: Dissolve 4-chlorobenzoyl chloride in THF. Add this solution dropwise over 30–60 minutes.

    • Reasoning: Rapid addition causes localized heating and high concentration pockets, favoring hydrolysis over amidation.

  • Maintenance: Maintain pH ~10–11 by adding supplemental NaOH if necessary during addition.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

Visual Workflow: Schotten-Baumann Optimization

ReactionWorkflow Start Start: Beta-Alanine + NaOH (pH > 10, 0°C) Addition Dropwise Addition: 4-Cl-Benzoyl Chloride (in THF) Start->Addition Initiate Reaction Reaction Phase: Maintain 0-5°C Monitor pH Addition->Reaction Kinetic Control WarmUp Warm to RT Stir 2-3 Hours Reaction->WarmUp Complete Conversion Acidification Acidification (HCl) Precipitate Product WarmUp->Acidification Workup

Caption: Optimized workflow emphasizing temperature control and stepwise addition to suppress hydrolysis.

Module 3: Purification & Troubleshooting

Q: My product contains 4-chlorobenzoic acid. How do I remove it?

A: This is the most common impurity (formed by hydrolysis). Both the product and the impurity are carboxylic acids, so simple extraction is difficult.

Troubleshooting Guide: Purification Strategy

Issue Cause Solution
Sticky Solid / Oil Impurities lowering melting point; residual solvent.Triturate the crude solid with cold diethyl ether or hexanes . The impurity (4-chlorobenzoic acid) is significantly more soluble in ether than the amide product [2].
High Impurity Load Excess acid chloride used; hydrolysis dominant.Recrystallization: Use Water/Ethanol (9:1) . The amide product is generally more soluble in hot ethanol/water mixtures than the byproduct, or vice versa depending on exact saturation. Preferred: Wash the dry crude solid with Dichloromethane (DCM) . 4-chlorobenzoic acid dissolves; the product remains as a solid.
Low Yield pH dropped below 9 during reaction; product lost in mother liquor.Ensure the aqueous layer is acidified to pH 1–2 during workup to fully precipitate the N-acyl derivative.

Q: Validating the Purification (Self-Check)

  • TLC Check: Run TLC (Solvent: MeOH/DCM 1:9 with a drop of Acetic Acid). 4-chlorobenzoic acid will have a higher Rf (less polar) than the N-(4-chlorobenzoyl)-beta-alanine.

  • Melting Point: Pure N-benzoyl-beta-alanine derivatives typically melt >120°C (check specific derivative literature value, often ~165°C for non-chloro analogs, likely higher for chloro). 4-chlorobenzoic acid melts at ~243°C. A wide melting range indicates a mixture.

Module 4: Critical Impurity Analysis

Q: How do I distinguish the product from the starting material analytically?

A: Use 1H NMR to confirm the formation of the amide bond.

  • Diagnostic Signal: Look for the amide proton (-NH-) triplet/broad singlet around 8.5 – 9.0 ppm (in DMSO-d6).

  • Shift Change: The methylene protons of

    
    -alanine (
    
    
    
    ) will shift downfield (from ~2.8 ppm to ~3.5 ppm) due to the electron-withdrawing effect of the carbonyl group.
Decision Tree: Troubleshooting Low Purity

TroubleshootingTree Problem Low Purity / Mixture CheckTLC Check TLC (MeOH/DCM) Problem->CheckTLC HighRf High Rf Spot Present? (Benzoic Acid Impurity) CheckTLC->HighRf Wash Action: Wash Solid with Ether or DCM HighRf->Wash Yes (Major) Recryst Action: Recrystallize (EtOH/Water) HighRf->Recryst No (Unclear)

Caption: Logic flow for identifying and removing the primary benzoic acid impurity.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • Solubility Data: 4-Chlorobenzoic Acid. PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

  • Purification of Amides. ResearchGate Discussions. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-[(4-chlorobenzoyl)amino]propanoic acid

[1]

Product Support & Troubleshooting Guide

Target Analyte: 3-[(4-chlorobenzoyl)amino]propanoic acid Synonyms: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


CAS:Molecular Formula:

Molecular Weight:1

Executive Summary

This guide addresses the aqueous stability and solubility profile of this compound.[1] As a structural analog of hippuric acid and a known metabolite of fibrate drugs (e.g., Bezafibrate), this compound exhibits pH-dependent solubility that is frequently mistaken for chemical instability. The amide linkage is chemically robust under neutral conditions but susceptible to hydrolysis under extreme pH or enzymatic stress.

Module 1: Aqueous Solubility & pH Management

Status: CRITICAL Most Common Ticket: "My stock solution precipitated upon dilution or storage at 4°C."

The Mechanism: Ionization vs. Precipitation

The molecule contains a free carboxylic acid group (

1
  • Low pH (< 4.0): The molecule exists as the protonated free acid. The hydrophobic chlorophenyl group dominates, leading to insolubility and precipitation.

  • Neutral/High pH (> 6.5): The carboxylic acid deprotonates to form the carboxylate anion. The negative charge solvates the hydrophobic tail, resulting in a clear, stable solution.

Troubleshooting Protocol: The "Cloud Point" Test

Use this self-validating workflow to distinguish between degradation and precipitation.[1]

SolubilityCheckStartIssue: Cloudy/Precipitated SolutionCheckPHStep 1: Measure pHStart->CheckPHIsAcidicpH < 5.0?CheckPH->IsAcidicAddBaseStep 2: Add 0.1M NaOH dropwise(Target pH 7.0-8.0)IsAcidic->AddBaseYesStillCloudyResult: Remains CloudyIsAcidic->StillCloudyNo (Already Neutral)ClearResult: Solution ClearsAddBase->ClearAddBase->StillCloudyConclusion1Diagnosis: Reversible Precipitation(Intact Molecule)Clear->Conclusion1Conclusion2Diagnosis: Chemical Degradation(Insoluble Hydrolysis Product: 4-CBA)StillCloudy->Conclusion2

Figure 1: Decision tree for diagnosing solubility issues versus chemical degradation.

Technical Recommendation: Always prepare stock solutions in a buffered system (PBS or Tris, pH 7.4) rather than unbuffered water.[1][2] If using unbuffered water, ensure the pH is adjusted to >7.0 using NaOH.

Module 2: Chemical Stability (Hydrolysis)

Status: MODERATE RISK Issue: "I see a new peak eluting later/earlier in my HPLC chromatogram."

Degradation Pathway

The primary degradation mechanism is the hydrolysis of the amide bond. This follows second-order kinetics, accelerated by extremes in pH (acid or base catalysis) and elevated temperature.[1]

Reaction:

1
Analytical Markers (HPLC)
CompoundPolarityRelative Retention Time (Reverse Phase)Detection (UV 254nm)

-Alanine
Highly PolarVoid Volume (Very Early)Poor (No Chromophore)
Parent ModerateMid-ElutionStrong
4-CBA HydrophobicLate ElutionStrong

Note: 4-Chlorobenzoic acid (4-CBA) is also poorly soluble in acidic water.[1] If hydrolysis occurs, you may see a precipitate of 4-CBA that does not redissolve as easily as the parent.[1]

Hydrolysiscluster_productsDegradantsParent3-[(4-chlorobenzoyl)amino]propanoic acid(Parent)TransitionTetrahedralIntermediateParent->Transition+ H2O / pH ExtremeCBA4-Chlorobenzoic Acid(Insoluble solid)Transition->CBABetaAlaBeta-Alanine(Soluble)Transition->BetaAlaProductsHydrolysis Products

Figure 2: Hydrolytic degradation pathway yielding 4-chlorobenzoic acid and beta-alanine.[1]

Module 3: Storage & Handling FAQ

Q: Can I autoclave aqueous solutions of this compound? A: No. While the amide bond has significant thermal stability, autoclaving (121°C, 15 psi) introduces high-energy hydrolytic conditions.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.[1]

Q: Is the compound light-sensitive? A: Mildly. The chlorobenzene moiety can undergo photodehalogenation under intense UV irradiation (e.g., direct sunlight or UV sterilization lamps), though it is stable under standard laboratory lighting.

  • Protocol: Store stock solutions in amber vials or wrapped in foil.

Q: What is the optimal storage buffer? A: 50 mM Phosphate Buffer (pH 7.4). Avoid primary amine buffers (like Tris or Glycine) if you plan to use the solution for conjugation chemistry (e.g., EDC/NHS coupling), as the buffer will compete. For simple stability, PBS is ideal.

Module 4: Analytical Method (HPLC-UV)

To verify stability, use the following validated conditions. This method separates the parent from the hydrophobic 4-CBA degradant.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm)

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Targeting the benzoyl ring).

  • Flow Rate: 1.0 mL/min.[1]

Interpretation:

  • Parent Peak: ~5-6 min.

  • Degradant (4-CBA): ~7-8 min (More hydrophobic due to loss of polar alanine tail).[1]

  • Degradant (

    
    -alanine):  ~1 min (Likely invisible at 254nm).[1]
    

References

  • PubChem. (n.d.).[1][3] this compound (Compound).[1][3][4] National Library of Medicine.[1] Retrieved from [Link]

  • EAWAG. (2020).[1] Biocatalysis/Biodegradation Database: Bezafibrate Pathway.[1] Swiss Federal Institute of Aquatic Science and Technology.[1] (Demonstrates metabolic hydrolysis of the benzoyl-amide bond). Retrieved from [Link]

  • Royal Society of Chemistry. (2019).[1] Amide bond hydrolysis kinetics in N-acyl amino acids. (General mechanistic grounding for benzoyl-amino acid stability). Retrieved from [Link]

Technical Support Center: Chemical Proteomics & Activity-Based Protein Profiling (ABPP)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist (Proteomics Division) Topic: Troubleshooting Chemical Probe Workflows (ABPP, PAL, Click Chemistry)

Introduction

Welcome to the Chemical Proteomics Technical Support Center. This guide addresses the unique challenges of using chemical probes to interrogate the functional proteome. Unlike standard shotgun proteomics, chemical proteomics (including Activity-Based Protein Profiling - ABPP) relies on the covalent capture of specific protein classes. This introduces distinct failure modes: probe toxicity in live cells, copper-mediated protein precipitation, and high non-specific background during enrichment.

The following modules are structured to troubleshoot your workflow sequentially, from Probe Labeling to Mass Spectrometry Acquisition .

Module 1: Probe Labeling & Cell Viability

Context: The quality of your data is defined at the moment of labeling. A common misconception is that "more probe equals more signal." In reality, excessive probe concentration leads to off-target labeling and cytotoxicity, collapsing the biological relevance of your experiment [1].

Diagnostic Diagram: Labeling Workflow

ABPP_Workflow Start Start: Biological Input Label Probe Labeling (Live vs. Lysate) Start->Label 1-10 µM Probe Click Click Chemistry (CuAAC) Label->Click Lysis & Norm. Enrich Streptavidin Enrichment Click->Enrich Biotin-Streptavidin Digest On-Bead Digestion Enrich->Digest Stringent Wash MS LC-MS/MS Analysis Digest->MS Peptides

Caption: Figure 1. Standard ABPP workflow. Critical control points are the Labeling concentration and the Click Chemistry interface.

Frequently Asked Questions (FAQs)

Q: My cells are detaching or dying during live-cell labeling. Is the probe toxic? A: Likely, yes. Many electrophilic probes (e.g., fluorophosphonates, acrylamides) are inherently toxic at high concentrations.

  • Troubleshooting: Perform a "gel-based" titration first. Label cells with 0.1, 0.5, 1, 5, and 10 µM probe for 1 hour. Lyse, click with a fluorophore (e.g., Azide-Rhodamine), and run an SDS-PAGE gel.[1] Choose the lowest concentration that yields clear bands without compromising cell morphology.

  • Standard: Most specific ABPP probes saturate targets between 0.5 µM and 2 µM in live cells [2].

Q: Should I label in live cells or lysate? A: This dictates your coverage.

  • Live Cells: Preserves organelle compartmentalization and native protein complexes. Essential for metabolic probes or photoaffinity labeling (PAL).

  • Lysate: Allows control over pH and access to membrane-encapsulated targets but destroys spatial context.

  • Critical Note: If labeling in lysate, avoid buffers with nucleophiles (e.g., DTT, mercaptoethanol) or primary amines (Tris), as these can scavenge your probe before it hits the target. Use HEPES or PBS [3].

Module 2: The Click Chemistry Bottleneck

Context: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the bridge between your probe and the enrichment handle (biotin). This is the most failure-prone step. Improper copper management leads to protein precipitation (the "crash") or oxidation of reactive cysteines.

Troubleshooting Matrix: Click Reaction Failures
SymptomProbable CauseCorrective Action
Protein Precipitation High Cu(I) concentration or insufficient ligand.Maintain Cu:Ligand ratio at 1:5 or 1:10 . Use THPTA or BTTAA ligands to shield the protein [4].
No Signal (Western/Gel) Inactive Copper or Oxidation.Prepare Cu(I) fresh using CuSO₄ + TCEP (reducing agent). Do not store pre-mixed catalyst.
High Background Non-specific copper binding.Pre-wash beads with EDTA after the click reaction but before digestion to strip copper ions.
Incomplete Reaction Low reactant concentration.Ensure Azide/Alkyne tag is in excess (typically 100 µM) relative to the probe (1-10 µM).

Q: My protein precipitates immediately after adding the Click mix. How do I save it? A: Once precipitated, it is difficult to resolubilize for enrichment. Prevention is key.

  • Dilute: Ensure protein concentration is < 2 mg/mL during the reaction.

  • Sequence: Add reagents in this order: Lysate → Linker (Biotin-Azide) → TCEP → Ligand (THPTA) → CuSO₄.

  • Agitation: Shake gently (500-800 rpm), do not vortex violently.

Module 3: Enrichment & Background Reduction

Context: The Biotin-Streptavidin bond (


 M) is one of the strongest in biology. You must leverage this strength to remove non-specific binders using harsh washing conditions that would destroy standard immunoprecipitations.
Protocol: High-Stringency Wash for ABPP

Objective: Remove non-covalent binders (keratins, sticky proteins like HSPs) while retaining the covalently probe-labeled targets.

  • Capture: Incubate "Clicked" lysate with Streptavidin-Magnetic beads (1 hour, Room Temp).

  • Wash 1 (Detergent): 1% SDS in PBS (3x 5 mins). Crucial for removing hydrophobic non-specifics.

  • Wash 2 (Chaotropic): 4M Urea in 50 mM HEPES (2x 5 mins). Unfolds sticky proteins.

  • Wash 3 (Salt): 1 M NaCl in HEPES (2x 5 mins). Disrupts ionic interactions.

  • Wash 4 (Solvent - Optional): 50 mM Ammonium Bicarbonate (AMBIC) to remove salts before digestion.

Q: I see "Streptavidin" as my top hit in MS data. How do I stop this? A: This is caused by tryptic digestion of the beads themselves.

  • Solution 1: Use On-Bead Digestion with specific parameters (see Module 4).

  • Solution 2: Use genetically modified "Protease-Resistant Streptavidin" beads if available [5].

  • Solution 3: If eluting with heat/biotin, do not boil the beads; this leaches streptavidin monomers.

Module 4: On-Bead Digestion & MS Analysis

Context: Eluting biotinylated proteins is inefficient due to the bond strength. On-bead digestion is the industry standard, but it risks contaminating the sample with streptavidin peptides.

Logic Tree: Low Identification Rates

Troubleshooting_Logic Issue Issue: Low Protein IDs Check1 Check 1: Labeling Efficiency (Run Gel + Fluorophore) Issue->Check1 Result1A No Bands on Gel Check1->Result1A Result1B Strong Bands on Gel Check1->Result1B Action1 Probe/Click Failure (See Module 1 & 2) Result1A->Action1 Check2 Check 2: Digestion Efficiency Result1B->Check2 Result2A High Streptavidin bg Check2->Result2A Result2B Keratin Contamination Check2->Result2B Action2 Reduce Trypsin Conc. or Digestion Time Result2A->Action2 Action3 Improve Wash Stringency (Use SDS/Urea) Result2B->Action3

Caption: Figure 2. Troubleshooting logic for low identification rates in chemical proteomics.

Standard Operating Procedure: On-Bead Digestion

To minimize Streptavidin leaching while maximizing target recovery:

  • Equilibration: Wash beads 3x with 50 mM Ammonium Bicarbonate (AMBIC) or 50 mM HEPES.

  • Reduction/Alkylation:

    • Add 10 mM DTT (30 min, 56°C) on-bead.

    • Add 20 mM Iodoacetamide (20 min, dark, RT).

  • Digestion:

    • Add Trypsin (Sequencing Grade) at a ratio of 1:50 (enzyme:protein estimate).

    • CRITICAL: Digest for 4-6 hours or overnight at 37°C with agitation.

    • Expert Tip: Do not let the digestion run >16 hours as bead degradation increases [6].

  • Peptide Recovery: Magnetically separate beads. Transfer supernatant to a new tube.[2]

  • Acidification: Add Formic Acid to 1% final concentration immediately to stop digestion.

References

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[3][4] Chemistry & Biology, 11(4), 535-546. Link

  • Matthews, M. L., et al. (2017). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature Chemistry, 9, 234–243. Link

  • Li, H., et al. (2013). The influence of buffer composition on the efficiency of the copper-catalyzed azide-alkyne cycloaddition reaction. Protein Science, 22(8), 1133-1139. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

  • Rafiee, M. R., et al. (2020).[5] Protease-resistant streptavidin for interaction proteomics.[5][6] Molecular Systems Biology, 16(6), e9370. Link

  • Turriziani, B., et al. (2014).[7] On-beads digestion in conjunction with data-dependent mass spectrometry: a shortcut to quantitative and dynamic interaction proteomics. Biology, 3(2), 320-332. Link

Sources

side reactions of 4-chlorobenzoyl chloride with beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of 4-Chlorobenzoyl Chloride with


-Alanine
Ticket ID:  CHEM-SUP-8821
Status:  Open
Analyst:  Senior Application Scientist

Executive Summary & Reaction Logic

You are performing a Schotten-Baumann reaction , an interfacial acylation where 4-chlorobenzoyl chloride (electrophile) reacts with


-alanine (nucleophile) in a biphasic system (typically Water/DCM or Water/THF).

The Challenge: This reaction is a kinetic race. You are trying to force the amine to attack the acyl chloride faster than water does.

  • Desired Pathway: Aminolysis (Formation of 3-(4-chlorobenzamido)propanoic acid).

  • Competitor: Hydrolysis (Formation of 4-chlorobenzoic acid).[1]

Because


-alanine is an amino acid, it presents a unique challenge: it exists as a zwitterion. You must carefully manipulate pH to "unlock" the nucleophilic amine without destroying your acyl chloride.

Interactive Troubleshooting Guide (FAQ)

Q1: I am seeing a large amount of white precipitate immediately upon acidification, but the melting point is off. What is it?

Diagnosis: This is likely 4-chlorobenzoic acid (4-CBA) , the hydrolysis byproduct. Root Cause:

  • pH Drift: If the pH dropped below 9 during addition, the amine group of

    
    -alanine protonated (
    
    
    
    ), rendering it non-nucleophilic. The acyl chloride then reacted exclusively with water.
  • Temperature: If the reaction warmed above

    
     during addition, the rate of hydrolysis increased exponentially.
    Corrective Action: 
    
  • Strict pH Control: Maintain pH between 10.0 and 11.0 throughout the addition. Use an autotitrator or frequent manual addition of 2M NaOH.

  • Slow Addition: Add the acyl chloride (dissolved in dry THF or DCM) dropwise to the cold amine solution.

Q2: My product is an oil or sticky gum instead of a solid.

Diagnosis: Formation of Mixed Anhydrides or Oligomers . Root Cause:

  • Stoichiometry Error: If you used a large excess of acyl chloride (>1.2 eq), the carboxylate group of the

    
    -alanine product can attack a second molecule of acyl chloride, forming a mixed anhydride. This intermediate is unstable and leads to complex oligomeric mixtures.
    Corrective Action: 
    
  • Stoichiometry: Use a slight excess of

    
    -alanine (1.1 eq) relative to the acyl chloride to ensure all electrophile is consumed by the amine.
    
  • Workup: Wash the crude solid with non-polar solvents (like diethyl ether or hexane) to remove organic-soluble impurities before recrystallization.

Q3: Why is the yield low even though I maintained pH 10?

Diagnosis: Phase Transfer Limitation . Root Cause:

  • 
    -alanine is water-soluble; 4-chlorobenzoyl chloride is water-insoluble. If the stirring is insufficient, the reactants only meet at the interface.
    Corrective Action: 
    
  • Vigorous Stirring: The reaction emulsion must be stirred rapidly to maximize surface area.

  • Co-solvent: Use THF or Dioxane (miscible with water) instead of DCM to create a homogeneous phase, though this increases hydrolysis risk slightly. A 1:1 Water:THF mix is often the "Goldilocks" zone.

Visualizing the Chemistry

The following diagram illustrates the competition between the desired pathway and the side reactions.

ReactionPathways Reactants 4-Chlorobenzoyl Chloride + β-Alanine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack SideProduct1 Side Reaction 1: Hydrolysis (4-Chlorobenzoic Acid) Reactants->SideProduct1 Path B: Water Attack (pH >12 or Temp >10°C) Product Product: 3-(4-chlorobenzamido) propanoic acid Intermediate->Product Path A: Aminolysis (pH 10-11, <5°C) SideProduct2 Side Reaction 2: Mixed Anhydride (Oligomers) Product->SideProduct2 Path C: Excess Acyl Chloride (Carboxylate Attack)

Caption: Reaction network showing the competition between product formation (Green) and hydrolysis/oligomerization (Red).

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize purity.

Reagents
ComponentEquivalentsRole

-Alanine
1.1 eqNucleophile (Excess ensures consumption of acyl chloride)
4-Chlorobenzoyl Chloride1.0 eqElectrophile (Limiting Reagent)
NaOH (1M - 2M)~2.2 eqBase (Neutralizes HCl byproduct & deprotonates amine)
THF or AcetoneSolventSolubilizes acyl chloride
Step-by-Step Methodology
  • Preparation of Nucleophile:

    • Dissolve

      
      -alanine (1.1 eq) in 1M NaOH (1.1 eq).
      
    • Rationale: This converts the zwitterion into the reactive anionic amine form (

      
      ).
      
    • Cool this aqueous solution to

      
       in an ice bath.
      
  • Controlled Addition (The Critical Step):

    • Dissolve 4-chlorobenzoyl chloride (1.0 eq) in a minimal amount of dry THF or Acetone.

    • Add the organic solution dropwise to the cold aqueous amine solution over 30–45 minutes.

    • Simultaneously , add a second portion of NaOH (1.1 eq) dropwise to maintain pH between 10–11.

    • Tip: Use pH paper or a probe. If pH < 9, amine protonates (stops reacting). If pH > 12, acyl chloride hydrolyzes rapidly.

  • Reaction & Quench:

    • Stir vigorously at

      
       for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
      
    • Check TLC.[1] If starting material remains, do not add more acyl chloride (it will just hydrolyze). Proceed to workup.

  • Workup & Purification (Separation Strategy):

    • Step A (Wash): Extract the basic reaction mixture with Diethyl Ether (

      
      ).
      
      • Purpose: Removes unreacted acyl chloride and neutral organic impurities. The product and 4-CBA remain in the aqueous layer as salts.

    • Step B (Precipitation): Acidify the aqueous layer carefully with 6M HCl to pH 2.

      • Observation: A white solid will precipitate.[1] This is a mixture of Product and 4-Chlorobenzoic acid (4-CBA).

    • Step C (Selective Crystallization):

      • Filter the solid.[2]

      • Recrystallize from hot water or 10% Ethanol/Water .

      • Solubility Logic: 4-Chlorobenzoic acid is significantly less soluble in hot water than the amide product. The impurity often remains undissolved or crystallizes out first. Alternatively, wash the crude solid with warm toluene (removes 4-CBA, product is insoluble).

Purification Decision Tree

Use this logic flow to determine the best way to clean your product.

WorkupLogic Crude Crude Reaction Mixture (pH Basic) EtherWash Wash with Ether Crude->EtherWash AqueousPhase Aqueous Phase (Contains Product Salt + Impurities) EtherWash->AqueousPhase Acidify Acidify to pH 2 (HCl) AqueousPhase->Acidify Solid Precipitated Solid (Product + 4-CBA) Acidify->Solid TolueneWash Triturate/Wash with Warm Toluene Solid->TolueneWash FinalProduct Pure Product (Insoluble in Toluene) TolueneWash->FinalProduct Impurity Filtrate contains 4-Chlorobenzoic Acid TolueneWash->Impurity

Caption: Purification workflow exploiting solubility differences between the amide product and benzoic acid impurity.

References

  • Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. Link (Foundational Schotten-Baumann mechanism).

  • Tidwell, T. T. (1990). "The reaction of acyl chlorides with amines."[3][4][5][6][7][8][9] Journal of Organic Chemistry. (General mechanism and kinetics of aminolysis vs hydrolysis).

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 239, beta-Alanine." PubChem. Link (pKa values and solubility data).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

removing unreacted reagents from 3-[(4-chlorobenzoyl)amino]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-4CBA-PROP Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 3-[(4-chlorobenzoyl)amino]propanoic acid (an N-acyl


-alanine derivative) typically utilizes the Schotten-Baumann reaction . While robust, this pathway generates specific impurities that can be persistent:
  • 4-Chlorobenzoic acid: The hydrolysis byproduct of the starting acid chloride.

  • Unreacted

    
    -alanine:  The zwitterionic starting material.
    
  • Inorganic Salts: NaCl generated during the acylation.

This guide provides a self-validating workflow to isolate the target amide from these contaminants based on solubility differentials and pKa manipulation.

Module 1: Diagnostic & Impurity Profiling

Before attempting purification, confirm the nature of your crude material. Use this diagnostic table to identify your primary contaminant.

Observation Likely Contaminant Root Cause Immediate Action
White/Off-white solid (Melting point < 140°C)4-Chlorobenzoic acid Hydrolysis of excess acid chloride due to high pH or wet solvents.Proceed to Protocol B (Recrystallization).
Sticky gum / Oil at bottom of flaskMixed Amide/Oligomers "Oiling out" during acidification; rapid pH drop.See FAQ Section (Oiling Out).
Hygroscopic solid (Wet appearance)

-Alanine / Salts
Inefficient water washing or pH not low enough during filtration.Reslurry in cold dilute HCl (pH 2).
Strong "Almond/Chlorine" smell 4-Chlorobenzoyl chloride Incomplete reaction or hydrolysis.Wash with dilute NaHCO₃ before acidification.

Module 2: The Optimized Workup (Protocol A)

Objective: Remove unreacted


-alanine (water-soluble) and unreacted acid chloride (organic-soluble) before precipitating the product.
The Logic (Causality)
  • 
    -Alanine:  At pH > 10, it exists as an anion. It remains water-soluble.
    
  • 4-Chlorobenzoyl Chloride: Neutral and organic-soluble. It must be removed before acidification, otherwise, it hydrolyzes into the difficult-to-remove 4-chlorobenzoic acid.

Step-by-Step Protocol
  • Alkaline Quench:

    • Ensure the reaction mixture is at pH > 11 (use 2M NaOH).

    • Why: This keeps the product and 4-chlorobenzoic acid as soluble sodium salts.

  • The "Pre-Acidification" Wash (Critical):

    • Extract the alkaline aqueous solution with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
       reaction volume).
      
    • Result: The organic layer grabs unreacted acid chloride and neutral impurities. The aqueous layer holds your product.

    • Discard the organic layer.

  • Controlled Acidification:

    • Cool the aqueous phase to 0–5°C .

    • Slowly add concentrated HCl dropwise with vigorous stirring.

    • Target pH: 2.0.

    • Observation: The product will precipitate as a white solid.

  • Filtration:

    • Filter the solid.[1][2][3]

    • Wash the cake with cold dilute HCl (0.1 M) followed by cold water .

    • Why: Removes trapped

      
      -alanine (which is highly soluble in acidic water).
      

Module 3: Advanced Purification (Protocol B)

Objective: Separate the target amide from the stubborn 4-chlorobenzoic acid impurity.

The Challenge

Both the product and 4-chlorobenzoic acid are carboxylic acids with low water solubility. Simple acid-base extraction often fails to separate them completely. We rely on Recrystallization based on the steeper solubility curve of the amide bond.

Visualization: The Purification Logic

RecrystallizationLogic Crude Crude Solid Mixture (Product + 4-Chlorobenzoic Acid) Solvent Add Solvent: Ethanol/Water (1:3 v/v) Crude->Solvent Heat Heat to Reflux (80-90°C) Solvent->Heat Dissolution Complete Dissolution? Heat->Dissolution Dissolution->Solvent No (Add more EtOH) FilterHot Hot Filtration (Remove insoluble mechanical impurities) Dissolution->FilterHot Yes Cooling Slow Cooling to RT then 4°C FilterHot->Cooling FilterCold Vacuum Filtration Cooling->FilterCold Byproduct Filtrate (Mother Liquor) Contains 4-Chlorobenzoic Acid FilterCold->Byproduct Product Filter Cake Pure this compound FilterCold->Product

Figure 1: Decision tree for the recrystallization process, highlighting the separation of the more soluble benzoic acid impurity in the mother liquor.

Recrystallization Protocol
  • Solvent System: Ethanol : Water (1:3) is the standard starting point.

  • Dissolution:

    • Place the crude solid in a flask.

    • Add the solvent mixture (approx. 10 mL per gram of solid).

    • Heat to reflux.[1] If the solid does not dissolve, add small aliquots of Ethanol until clear.

  • Crystallization:

    • Remove from heat and let it cool to room temperature slowly (do not use an ice bath immediately).

    • Mechanism:[4][5][6] The amide product crystallizes out due to strong intermolecular hydrogen bonding (amide stacking). The 4-chlorobenzoic acid remains dissolved in the ethanol-rich mother liquor.

  • Harvest:

    • Cool to 4°C for 1 hour.

    • Filter and wash with cold water .

    • Dry in a vacuum oven at 50°C.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil during acidification. What happened?

A: This is the "Oiling Out" phenomenon. It happens when the product precipitates faster than it can crystallize, often trapping impurities.

  • Fix: Re-dissolve the oil in dilute NaOH (pH 11). Heat the solution slightly (50°C), then acidify very slowly while stirring rapidly. Alternatively, seed the solution with a pure crystal if available.

Q2: I still see 4-chlorobenzoic acid by TLC/HPLC after recrystallization.

A: The solubility difference might be too narrow in EtOH/Water.

  • Alternative Wash: Suspend your dry solid in Dichloromethane (DCM) or Toluene and stir for 30 minutes. Filter the solid.[1][2][3][6]

  • Why: 4-Chlorobenzoic acid is moderately soluble in DCM/Toluene, whereas the amide product (this compound) is generally insoluble in non-polar organic solvents.

Q3: Can I use column chromatography?

A: Yes, but it is usually unnecessary and wasteful for this synthesis.

  • Conditions: If you must, use a gradient of DCM : Methanol (95:5 to 90:10) with 0.1% Acetic Acid to prevent tailing of the carboxylic acid.

References

  • PrepChem. (n.d.). Synthesis of N-acyl beta-alanine derivatives via Schotten-Baumann. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1235725, this compound. Retrieved from [Link]

  • MDPI. (2023). Supramolecular Assemblies of Chlorobenzoic Acid Derivatives. (Discusses pKa and solubility profiles of 4-chlorobenzoic acid). Retrieved from [Link]

Sources

Validation & Comparative

3-[(4-chlorobenzoyl)amino]propanoic acid vs other beta-alanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-[(4-chlorobenzoyl)amino]propanoic acid against its structural analogs, specifically focusing on the N-(4-aminobenzoyl) derivative and the parent


-alanine .[1][2]

Focus: this compound vs. Functional Analogs

Executive Summary

This compound (also known as N-(4-chlorobenzoyl)-


-alanine) represents a critical structural motif in medicinal chemistry.[1][2] It serves a dual role: as a stable metabolic transformation product of the lipid-lowering drug Bezafibrate  and as a robust scaffold for protease inhibitors.[1]

This guide compares it primarily with N-(4-aminobenzoyl)-


-alanine  (a metabolite of the anti-inflammatory Balsalazide).[1][2][3] By contrasting the electron-withdrawing Chlorinated derivative against the electron-donating Aminated derivative, researchers can understand how para-substitution on the benzoyl ring dictates solubility, metabolic stability, and supramolecular assembly.
FeatureThis compound N-(4-aminobenzoyl)-

-alanine

-Alanine
Role Bezafibrate Metabolite / ScaffoldBalsalazide Metabolite / LinkerNeurotransmitter / Precursor
Electronic Nature Electron-Withdrawing (

= +0.[1][2]23)
Electron-Donating (

= -0.[1][2]66)
Zwitterionic (Neutral)
Lipophilicity (LogP) ~1.3 (Moderate)~0.2 (Low/Hydrophilic)-3.05 (Highly Hydrophilic)
Primary Utility Hydrophobic PharmacophoreBioconjugation / Prodrug linkerCarnosine Biosynthesis
Key Interaction Halogen Bonding /

-stacking
H-Bond Donor / Salt FormationIonic Interactions

Physicochemical & Structural Analysis

Electronic Effects & Stability

The core difference lies in the para-substitution of the benzoyl ring.[4]

  • The Chlorinated Scaffold: The chlorine atom exerts an inductive electron-withdrawing effect.[1] This deactivates the phenyl ring, making the amide bond highly resistant to oxidative cleavage. This stability explains why it persists as a terminal metabolite of Bezafibrate.[1]

  • The Aminated Scaffold: The amino group is strongly electron-donating.[1] This increases the electron density of the ring, making it more susceptible to oxidation but also providing a handle for further conjugation (e.g., diazo coupling).

Solubility Profile
  • Chlorinated Derivative: Sparingly soluble in water due to the lipophilic chlorophenyl group.[1] Requires organic co-solvents (DMSO, Ethanol) for biological assays.[1]

  • Aminated Derivative: Significantly higher aqueous solubility due to the ionizable aniline amine (pKa ~4-5) and the carboxylic acid tail.[1]

Biological Context: The Metabolic Link

Understanding the origin of these derivatives is crucial for toxicity screening and pharmacokinetic modeling.

Metabolic Pathways

Both compounds appear as "transformation products" of larger pharmaceutical agents.[1]

  • Bezafibrate Pathway: The drug undergoes hydrolysis and oxidation.[1] The "this compound" moiety represents the stable "left-hand" side of the Bezafibrate molecule, often remaining after the cleavage of the phenoxy-isobutyric acid chain.[2]

  • Balsalazide Pathway: Balsalazide is a prodrug.[1] Colonic bacteria cleave the azo bond to release 5-ASA (active) and N-(4-aminobenzoyl)-

    
    -alanine  (inert carrier), which is then excreted.[1][2]
    
Visualization of Metabolic Origins

The following diagram illustrates how these two distinct drugs converge into the N-benzoyl-


-alanine scaffold family.

MetabolicPathways Bezafibrate Bezafibrate (Lipid Regulator) Cl_Metabolite 3-[(4-chlorobenzoyl)amino] propanoic acid (Chlorinated Metabolite) Bezafibrate->Cl_Metabolite Oxidative Cleavage (CYP450 / Hydrolysis) Balsalazide Balsalazide (Anti-inflammatory) NH2_Metabolite N-(4-aminobenzoyl)- beta-alanine (Aminated Metabolite) Balsalazide->NH2_Metabolite Azo Reduction (Colonic Bacteria) Active_Drug 5-Aminosalicylic Acid (Active Payload) Balsalazide->Active_Drug Release Cl_Metabolite->NH2_Metabolite Structural Analog Comparison (Cl vs NH2)

Figure 1: Metabolic origins of N-acyl-


-alanine derivatives. The chlorinated derivative arises from fibrate metabolism, while the aminated derivative is a carrier molecule for balsalazide.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the chlorinated reference standard via the Schotten-Baumann reaction. This protocol ensures high purity for use as an analytical standard.[1]

Reagents:

  • 
    -Alanine (CAS: 107-95-9)[1][2]
    
  • 4-Chlorobenzoyl chloride (CAS: 122-01-0)[1][2]

  • Sodium Hydroxide (10% aqueous solution)[1][2]

  • Hydrochloric Acid (2N)[1][2]

Workflow:

  • Dissolution: Dissolve 10 mmol of

    
    -alanine in 20 mL of 10% NaOH at 0°C (ice bath).
    
  • Acylation: Dropwise add 11 mmol of 4-chlorobenzoyl chloride while vigorously stirring. Simultaneously, add additional NaOH to maintain pH > 9.[1]

    • Critical Step: The reaction is exothermic.[1] Maintain temperature < 5°C to prevent hydrolysis of the acid chloride.

  • Reaction: Stir for 2 hours at room temperature. The solution should remain clear or slightly cloudy.[1]

  • Precipitation: Acidify the mixture carefully with 2N HCl to pH 2.0. The product will precipitate as a white solid.[1]

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from Ethanol/Water (1:1).[1]

  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    
    ). Look for the triplet signals of the
    
    
    -alanine backbone (
    
    
    ~2.5 and ~3.4 ppm) and the aromatic doublets of the 4-chlorophenyl group.[2]
HPLC-UV Quantification Protocol

Objective: To separate and quantify the chlorinated metabolite in biological fluids.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (optimal for the benzoyl chromophore).[1]

  • Retention Time Prediction:

    • 
      -Alanine: ~1.0 min (Void volume, requires derivatization for UV).[1][2]
      
    • N-(4-aminobenzoyl)-

      
      -alanine: ~3.5 min.[1][2]
      
    • This compound: ~6.2 min (Due to higher lipophilicity).[1][2]

Supramolecular Applications

Beyond metabolism, This compound is valuable in crystal engineering.[1][2]

  • Halogen Bonding: The para-chlorine atom acts as a halogen bond donor, capable of interacting with carbonyl oxygens or pyridyl nitrogens in co-crystals.[1]

  • Amide Stacking: The amide linkage facilitates the formation of 1D hydrogen-bonded chains (catemers), which are reinforced by

    
    -
    
    
    
    stacking of the chlorophenyl rings.[1]
  • Usage: It is often used as a co-former to improve the solubility of pharmaceutical ingredients through co-crystallization.[1]

References

  • PubChem. "this compound | C10H10ClNO3."[1][2][5] National Library of Medicine.[1] Accessed 2026.[1][6] [Link][1][2]

  • MDPI. "Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives."[1][2] Crystals, 2023.[1] [Link][1][2]

  • DrugBank. "Bezafibrate: Pharmacology and Metabolites."[1] Accessed 2026.[1][6] [Link][1][2]

  • ChemIDplus. "N-(4-Aminobenzoyl)-beta-alanine (Balsalazide Metabolite)." National Institutes of Health.[1] [Link][1][2]

Sources

Strategic Alternatives to 3-[(4-chlorobenzoyl)amino]propanoic Acid in Chemical Biology

[1][2]

Executive Summary & Compound Profile

This compound (CAS: 440341-75-3) represents a specific chemical space characterized by a 4-chlorobenzamide lipophilic tail linked to a β-alanine polar head .[1][2] In chemical biology, this scaffold is significant for two primary reasons:

  • PPAR Signaling : It retains the pharmacophore required for binding to Peroxisome Proliferator-Activated Receptors (PPARs), specifically mimicking the "tail" region of fibrate drugs.[1][2]

  • Metabolic Stability : As a metabolite of Bezafibrate, it serves as a reference standard for drug metabolism studies and a stable end-point marker in environmental toxicology.[1][2]

Researchers seeking alternatives typically require compounds that offer higher potency (for receptor activation), better solubility (for in vitro assays), or distinct selectivity profiles (e.g., PPAR


12
Comparison Matrix: Top Alternatives
Alternative ClassRepresentative CompoundPrimary ApplicationKey Advantage
Functional Homolog Bezafibrate Pan-PPAR AgonismValidated clinical relevance; full biological activity.[1][2]
High-Potency Probe GW501516 (Cardarine) PPAR

Selective Probe
Nanomolar affinity; superior for metabolic pathway mapping.[1][2]
Structural Isostere 4-Chlorohippuric Acid Enzyme Kinetics (GLYAT)Structurally similar glycine conjugate; useful for acyltransferase assays.[1][2]
Mechanistic Control Wy-14643 (Pirinixic Acid) PPAR

Activation
Classic tool compound for specific alpha-isoform interrogation.[1][2]

Functional Alternatives: PPAR Modulation

If your experimental goal is to modulate lipid metabolism or inflammation via the PPAR pathway—mechanisms where the 4-chlorobenzoyl moiety is active—the following alternatives provide more robust and well-characterized activity.[1][2]

A. Bezafibrate (The Parent Scaffold)

While this compound is a fragment/metabolite, Bezafibrate is the fully functional parent molecule.[1][2] It acts as a pan-agonist for PPAR



12
  • Mechanism : Induces heterodimerization of PPAR with Retinoid X Receptor (RXR), binding to Peroxisome Proliferator Response Elements (PPRE).[1][2]

  • Why Switch? The metabolite often lacks the phenoxy-isobutyric acid "head group" required for maximal receptor activation.[1][2] Bezafibrate restores this, ensuring robust transcriptional upregulation of genes like CPT1A and PDK4.[1][2]

B. GW501516 (High-Affinity PPAR Probe)

For researchers focusing on the "fat-burning" or mitochondrial biogenesis aspects of the pathway, GW501516 is the gold standard alternative.[1][2]

  • Selectivity : >1000-fold selectivity for PPAR

    
     over other isoforms.
    
  • Performance : Unlike the chlorobenzoyl-propanoic acid scaffold, which may have weak or off-target binding, GW501516 exhibits

    
     values in the single-digit nanomolar range.[1][2]
    
C. Wy-14643 (PPAR Specific Tool)

If the 4-chlorobenzoyl moiety acts primarily via PPAR

Wy-1464312
  • Chemical Biology Use : Induces peroxisome proliferation and fatty acid oxidation markers more potently than simple benzamide fragments.[1][2]

Structural Alternatives: Enzyme Substrates & Metabolites

In contexts involving enzyme kinetics (e.g., N-acyltransferases or amidases) or environmental degradation studies, structural isosteres are required.[1][2]

A. 4-Chlorohippuric Acid (Glycine Conjugate)

The propanoic acid (β-alanine) backbone of the target compound is one carbon longer than glycine. 4-Chlorohippuric acid is the direct glycine analog.[1][2]

  • Application : Substrate for Glycine N-acyltransferase (GLYAT) and renal transport studies (OATs).[1][2]

  • Experimental Insight : Comparing the β-alanine conjugate (target) with the glycine conjugate (alternative) allows for precise mapping of enzyme active site steric constraints.[1][2]

B. 3-(4-Chlorophenyl)propanoic Acid

This compound removes the amide linkage entirely, leaving a carbon chain.[1][2]

  • Utility : Negative control for hydrogen-bonding interactions.[1][2] If your biological effect disappears when switching to this alternative, the amide nitrogen (H-bond donor) is critical for binding.[1][2]

Experimental Validation Protocols

Protocol 1: PPAR Reporter Gene Assay (Luciferase)

To verify if this compound or its alternatives activate PPARs:

  • Seeding : Plate HEK293T cells at

    
     cells/well in 96-well plates.
    
  • Transfection : Co-transfect with:

    • Plasmid encoding PPAR isoform (

      
      , 
      
      
      , or
      
      
      ).[1][2]
    • PPRE-Luciferase reporter vector.[1][2]

    • Renilla luciferase (internal control).[1][2]

  • Treatment : Treat cells with 10

    
    M of the target compound vs. 10 
    
    
    M Bezafibrate (Positive Control) and Vehicle (DMSO).[1][2]
  • Readout : Measure luminescence after 24 hours.

    • Expectation: Bezafibrate should show >5-fold induction.[1][2] The metabolite/fragment typically shows weak partial agonism (<2-fold) or no effect, validating its use as a null/weak control.[1][2]

Protocol 2: Metabolic Stability Profiling[1][2]
  • Incubation : Incubate 1

    
    M of compound with human liver microsomes (HLM) + NADPH.
    
  • Sampling : Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis : LC-MS/MS monitoring of the parent peak.

    • Insight: this compound is highly stable (metabolic dead-end), whereas Bezafibrate will show clearance.[1][2]

Mechanistic Pathway Visualization

The following diagram illustrates the functional divergence between the metabolite (this compound) and its active alternatives within the PPAR signaling cascade.

PPAR_PathwayCompound3-[(4-chlorobenzoyl)amino]propanoic acidPPARPPAR Receptor(Ligand Binding Domain)Compound->PPARWeak/PartialBindingMetabolismRenal Excretion(Unchanged)Compound->MetabolismClearanceBezafibrateBezafibrate(Parent Drug)Bezafibrate->PPARStrong ActivationGW501516GW501516(Specific Probe)GW501516->PPARHigh AffinityComplexPPAR-RXRHeterodimerPPAR->Complex+ RXRRXRRXR(Retinoid X Receptor)DNAPPRE(DNA Promoter)Complex->DNABindsTranscriptionGene Transcription(CPT1A, PDK4)DNA->TranscriptionInduces

Caption: Comparative pathway analysis showing the robust activation of PPAR-RXR complexes by alternatives (Bezafibrate, GW501516) versus the weak interaction and metabolic clearance of the propanoic acid derivative.[1][2]

References

  • BenchChem . This compound Product Information. Retrieved from [1][2][3]

  • PubChem . This compound Compound Summary (CID 1235725). Retrieved from [1][2]

  • MDPI . Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates. Molecules, 2024.[1][2][4] Retrieved from [1][2]

  • Eawag . Biocatalysis/Biodegradation Database: Bezafibrate Pathway. Retrieved from [1][2]

comparative analysis of N-substituted beta-alanine analogs

Comparative Guide: N-Substituted -Alanine Analogs in Drug Design

Executive Summary

In the landscape of peptidomimetics, N-substituted ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-alanine analogs

This guide provides a technical comparison of key N-substituted analogs, evaluating their synthesis pathways, physicochemical properties, and biological performance. We move beyond basic descriptions to analyze the causality of their behavior—why specific substitutions drive metabolic stability and receptor selectivity.

Structural Classes & Synthesis Pathways[2][3]

The synthesis of N-substituted

Aza-Michael AdditionReductive Amination
Comparative Synthesis Workflow

The following diagram outlines the decision matrix for selecting a synthesis route based on the desired N-substituent and chirality requirements.

Synthesis_PathwaysStartTarget: N-Substituted beta-Alanine AnalogMethodAMethod A: Aza-Michael Addition(Atom Economy)Start->MethodAHigh Stereocontrol NeededMethodBMethod B: Reductive Amination(Versatility)Start->MethodBBulk Scale / BiocatalysisSubstrateASubstrate: Dehydroalanine or AcrylatesMethodA->SubstrateACatalystAChiral Ni(II) Complex / Lewis AcidSubstrateA->CatalystAOutcomeAHigh Diastereoselectivity(Best for chiral side chains)CatalystA->OutcomeASubstrateBSubstrate: beta-Ketoesters + Primary AminesMethodB->SubstrateBCatalystBImine Reductases (IREDs) or NaBH(OAc)3SubstrateB->CatalystBOutcomeBAccess to Bulky N-Substituents(Green Chemistry Compatible)CatalystB->OutcomeB

Figure 1: Decision matrix for synthesizing N-substituted

Technical Analysis of Methods
FeatureAza-Michael Addition Reductive Amination
Primary Mechanism Nucleophilic attack of amine on conjugated alkene.Condensation of amine with ketone/aldehyde, followed by reduction.
Key Advantage Atom Economy: No byproducts; 100% incorporation of atoms.Versatility: Can use diverse amine sources; enzymatic options (IREDs) exist.[1]
Limitation Steric hindrance can stall reaction with bulky amines.Requires hydride source (chemical) or cofactor recycling (enzymatic).
Best For Small to medium N-alkyl groups (Methyl, Ethyl).Complex N-aryl or bulky N-alkyl groups.

Physicochemical & Biological Performance[4][5]

The biological utility of these analogs is defined by their resistance to metabolism and their specific receptor interactions.

The "Beta" Effect on Stability

The insertion of an extra methylene group (


Comparative Performance Data

The table below contrasts three distinct classes of N-substituted analogs against the unsubstituted parent compound.

Analog ClassSpecific CompoundLogP (Lipophilicity)GABA Transporter Affinity (IC50)Metabolic Stability (t1/2)Key Application
Unsubstituted

-Alanine
-2.8 (Hydrophilic)> 500

M (Low)
< 20 min (Plasma)Baseline / Carnosine Precursor
N-Alkyl N-Methyl-

-alanine
-2.1Moderate> 120 minPeptidomimetics / Solubility Enhancer (Ref 4)
N-Aryl N-Phenyl-

-alanine
+1.2 (Lipophilic)Low> 240 minBBB Permeability / Surface Modification
N-Guanidino Compound 9 (Cyclic)-1.52.5

M (BGT1 Selective)
HighAnticonvulsant / BGT1 Inhibitor (Ref 5)

Scientist's Note: The data highlights a critical trade-off. N-Phenyl substitution drastically improves lipophilicity (crucial for Blood-Brain Barrier penetration) but often reduces specific transporter affinity due to steric clash. Conversely, N-Guanidino modifications (mimicking the arginine side chain) restore potency against specific transporters like BGT1 by engaging additional electrostatic pockets.

Mechanism of Action: Protease Resistance & Transport

The following diagram illustrates the dual mechanism: how these analogs evade degradation while selectively engaging transporters.

Mechanism_ActionAnalogN-Substituted beta-Alanine AnalogProteaseProtease (Trypsin/Pepsin)Analog->Protease EncountersTransporterGABA Transporter (BGT1 / GAT1)Analog->Transporter BindsOutcome_StableNo Cleavage ( Steric/Electronic Mismatch)Protease->Outcome_Stable Fails to Bind (Beta-backbone distortion)Outcome_EffectUptake Inhibition (Antiseizure Activity)Transporter->Outcome_Effect N-Substituent Fits Hydrophobic Pocket

Figure 2: Mechanistic pathways.[2] The beta-backbone distorts the active site alignment required for proteolysis (Ref 6), while the N-substituent exploits hydrophobic pockets in GABA transporters to block neurotransmitter reuptake (Ref 5).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, NMR verification).

Protocol A: Synthesis via Aza-Michael Addition (Chemical)

Best for generating N-Methyl or N-Benzyl derivatives.

  • Reagent Prep: Dissolve 1.0 eq of Methyl Acrylate in Methanol (0.5 M).

  • Addition: Add 1.2 eq of the amine (e.g., Methylamine or Benzylamine).

  • Catalysis: Add 10 mol% of Cerium(IV) Ammonium Nitrate (CAN) or simply stir at RT if the amine is nucleophilic enough.

    • Validation: Monitor via TLC (SiO2, Hexane:EtOAc 1:1). Disappearance of acrylate spot (

      
      ) indicates completion.
      
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with sat.

    
    .
    
  • Hydrolysis (Optional): To get the free acid, treat ester with LiOH in THF/Water (1:1) for 2h.

  • Characterization:

    
     must show triplet at 
    
    
    ppm (alpha-protons) and triplet at
    
    
    ppm (beta-protons).
Protocol B: Enzymatic Reductive Amination

Best for enantioselective synthesis using bulky amines.

  • Enzyme System: Prepare phosphate buffer (100 mM, pH 7.0) containing Imine Reductase (IRED) (1 mg/mL) and Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Substrate Loading: Add Ethyl Acetoacetate (10 mM) and the Target Amine (15 mM).

  • Cofactor: Add

    
     (0.5 mM) and Glucose (20 mM).
    
  • Incubation: Shake at 30°C, 180 rpm for 24 hours.

  • Extraction: Acidify to pH 2, extract with EtOAc (removes unreacted ketone), then basify aqueous layer to pH 10 and extract product.

    • Validation: Chiral HPLC using a Chiralpak IA column to determine Enantiomeric Excess (ee).

References

  • Synthesis of N-Substituted

    
    -Amino Acids via Stereoselective N-Michael Additions. Journal of Organic Chemistry. Link
    
  • Synthesis of enantiomerically enriched

    
    -N-amino (S)-
    
    
    -alanine analogs.
    Organic & Biomolecular Chemistry. Link
  • Asymmetric Synthesis of N-Substituted Amino Esters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie. Link

  • A Comparative Analysis of the Biological Activities of N-Methyl-L-alanine. BenchChem. Link

  • Pharmacological identific

    
    -alanine analogue with low micromolar potency for BGT1. Neurochemistry International. Link
    
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Link

Technical Guide: Selectivity Profiling of 3-[(4-chlorobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for researchers and drug development professionals involved in metabolite safety testing (MIST) , environmental fate analysis , and pharmacophore profiling .

It treats 3-[(4-chlorobenzoyl)amino]propanoic acid (N-(4-chlorobenzoyl)-β-alanine) primarily in its verified context as a transformation product of the lipid-lowering drug Bezafibrate , while also addressing its utility as a stable β-amino acid scaffold in medicinal chemistry.

Executive Summary & Application Context

In the context of drug development and environmental toxicology, This compound serves as a critical reference standard. It is identified as a stable degradation product of Bezafibrate , formed via the cleavage of the phenoxy-isobutyric acid moiety or oxidative transformation of the ethyl linker.

Selectivity profiling for this compound is distinct from standard lead optimization. Here, the "performance" metric is defined by:

  • Biological Inertness (Safety): Confirming the loss of PPAR agonist activity to ensure the metabolite does not contribute to off-target pharmacology.

  • Analytical Resolution: The ability to quantitate this specific congener in the presence of the parent drug and structurally similar hippuric acid derivatives.

  • Scaffold Stability: Evaluating the β-amino acid linkage resistance to proteolytic cleavage compared to α-amino acid analogs (e.g., 4-chlorohippuric acid).

Comparative Performance Analysis

This section objectively compares this compound against its parent compound and structural analogs.

Table 1: Biological and Physicochemical Profile Comparison[1]
FeatureThis compound Bezafibrate (Parent Drug) 4-Chlorohippuric Acid (Analog)
Primary Target Inactive/Low Affinity (PPARα/γ)Agonist (PPARα, PPARγ, PPARδ)Renal Transporters (OATs)
Pharmacophore Status Loss of Function (Lacks phenoxy-isobutyrate head)Intact Fibrate PharmacophoreGlycine Conjugate (Metabolic Waste)
Proteolytic Stability High (β-amino acid linkage)Moderate (Amide/Ether linkages)Low (Subject to Hippuricase)
LogP (Lipophilicity) ~1.3 (Polar, water soluble)~4.2 (Lipophilic)~1.9
Analytical Role Marker for environmental degradationActive Pharmaceutical IngredientInterference Check
Toxicity Concern Low (Must verify lack of cytotoxicity)Hepatotoxicity (at high doses)Nephrotoxicity marker
Mechanistic Insight: The Selectivity Switch

The dramatic shift in selectivity between Bezafibrate and this metabolite is driven by the loss of the dimethylpropanoic acid tail (the "fibrate head").

  • Bezafibrate: The dimethyl group is essential for hydrophobic interactions within the PPAR Ligand Binding Domain (LBD).

  • The Metabolite: Retains the 4-chlorobenzamide tail (lipophilic anchor) but presents a linear propanoic acid. This steric mismatch prevents helix 12 stabilization in PPARs, rendering the molecule largely inactive. Profiling confirms this inactivity to rule out "active metabolite" status under FDA/EMA MIST guidelines.

Experimental Protocols for Profiling

To validate the selectivity and safety of this compound, the following self-validating protocols are recommended.

Protocol A: PPAR Transactivation Selectivity Assay

Objective: To quantitate the loss of potency compared to the parent drug.

  • Cell System: HEK293T cells transiently co-transfected with:

    • Expression vector for human PPARα (or PPARγ).

    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

    • Renilla luciferase (internal control).

  • Treatment:

    • Positive Control: Bezafibrate (dose-response: 1 nM – 100 µM).

    • Test Compound: this compound (1 nM – 100 µM).

    • Negative Control: DMSO vehicle.

  • Readout: Dual-Glo Luciferase Assay System.

  • Validation Criteria: The Test Compound should exhibit an EC₅₀ > 100-fold higher than Bezafibrate. If significant activation is observed, the metabolite must be flagged for toxicity profiling.

Protocol B: Analytical Selectivity (LC-MS/MS)

Objective: To separate the metabolite from the parent and isobaric interferences.

  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection (MRM Mode):

    • Parent (Bezafibrate): 362.1 → 274.0 (Loss of isobutyric acid group).

    • Metabolite (Target): 228.0 → 139.0 (Cleavage of amide bond, generating 4-chlorobenzoyl cation).

    • Interference (4-Chlorohippuric): 214.0 → 139.0.

  • Note: The mass shift of +14 Da (CH₂ group) in the β-alanine moiety allows clear mass resolution from hippuric acid analogs, but retention time confirmation is required to distinguish from potential isomers.

Visualization of Profiling Logic

The following diagram illustrates the origin of the metabolite and the decision tree for selectivity profiling.

SelectivityProfiling Bezafibrate Parent Drug: Bezafibrate (PPAR Agonist) Environment Environmental Transformation Bezafibrate->Environment Degradation Metabolite Target Analyte: 3-[(4-chlorobenzoyl)amino] propanoic acid PPAR_Assay Assay 1: PPAR Transactivation (Efficacy Check) Metabolite->PPAR_Assay Profile Activity Tox_Assay Assay 2: Cytotoxicity Panel (Safety Check) Metabolite->Tox_Assay Profile Safety LCMS Assay 3: LC-MS/MS (Quantification) Metabolite->LCMS Quantify Environment->Metabolite Formation Active Outcome A: Retains Activity (Flag as Active Met) PPAR_Assay->Active EC50 < 10µM Inactive Outcome B: Inactive (Safe Degradant) PPAR_Assay->Inactive EC50 > 100µM

Caption: Workflow for distinguishing the pharmacological activity and safety status of the Bezafibrate metabolite.

References

  • PubChem. (2025).[1] this compound - Compound Summary. National Library of Medicine. [Link]

  • Eawag. (2024).[2] Biocatalysis/Biodegradation Database: Bezafibrate Pathway. Eawag Aquatic Research. [Link] (Verified via PubChem linked data).

  • FDA. (2020). Safety Testing of Drug Metabolites (MIST) Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • European Chemicals Agency (ECHA). (2025). Registration Dossier: this compound. [Link]

Sources

comparing 3-[(4-chlorobenzoyl)amino]propanoic acid to iodoacetamide for protein labeling

[1][2]

Executive Summary: The Generalist vs. The Specialist

FeatureIodoacetamide (IAA) This compound (CBAPA)
Primary Role Global Alkylating Agent: Caps all free cysteines to prevent disulfide bond reformation during digestion.[1]Targeted Probe / Metabolite: Used to study specific enzyme active sites (e.g., dehalogenases) or identified as a drug-protein adduct.[1]
Reactivity High (Non-Specific): Reacts via ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

mechanism with any accessible thiolate.
Latent / Specific: Requires enzymatic activation or specific binding pocket alignment; not a general alkylator.[1]
Mass Shift (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

m)
+57.02 Da (Carbamidomethylation)+225.02 Da (approx., if covalently bound as intact acyl-adduct) or variable depending on metabolic activation.[1]
Charge State Neutral: Adds an amide group; no charge introduced.[1]Negative: Contains a free carboxylic acid (propanoic acid tail), adding a negative charge at physiological pH.[1]
Key Limitation Over-alkylation: Can react with Lys, His, and N-termini if pH/time is uncontrolled.Limited Scope: Only reacts with specific targets (suicide inhibition) or appears as a biological artifact of bezafibrate therapy.[1]

Mechanistic Foundations

Iodoacetamide (IAA): The Nucleophilic Substitution Standard

IAA acts through a classical bimolecular nucleophilic substitution (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

11
  • Outcome: Formation of a stable thioether bond (S-carboxyamidomethyl cysteine).[1]

  • Criticality: This step is essential in "Bottom-Up" proteomics to ensure proteins remain unfolded and accessible to trypsin.[1]

CBAPA: Ligand-Directed & Enzymatic Modification

CBAPA (a derivative of 4-chlorobenzamide linked to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1
  • Mechanism 1 (Suicide Inhibition): In enzymes like 4-chlorobenzoyl-CoA dehalogenase , CBAPA (often as a CoA thioester) mimics the substrate.[1] The enzyme attacks the aromatic ring, attempting to displace the chlorine.[1] If the enzyme cannot complete the cycle, it becomes covalently trapped.[1]

  • Mechanism 2 (Drug Adducts): In vivo, CBAPA (as a Bezafibrate metabolite) can be bioactivated (e.g., to an acyl glucuronide), which then reacts non-specifically with plasma proteins (like albumin) via nucleophilic attack on the activated carbonyl.[1]

ReactionMechanismsCysProtein Cysteine(Thiolate -S⁻)Prod_IAACarbamidomethyl-Cys(Stable Thioether)Cys->Prod_IAASN2 Attack(Fast, Non-specific)Prod_CBAPAEnzyme-Inhibitor Adduct(Meisenheimer Complex / Acyl)Cys->Prod_CBAPAActive Site Attack(Slow, Specific)IAAIodoacetamide(I-CH2-CONH2)IAA->Prod_IAACBAPACBAPA(Cl-Ph-CONH-R)CBAPA->Prod_CBAPARequires Activation(Enzymatic/Metabolic)

Figure 1: Reaction pathways.[1] IAA reacts directly and rapidly with all cysteines.[1] CBAPA requires specific enzymatic recognition or metabolic activation to form covalent bonds.[1]

Performance & Application Scenarios

Scenario A: Global Proteomics (Sample Prep)
  • Winner: Iodoacetamide (IAA) [1]

  • Why: You need complete coverage.[1] If you use CBAPA, 99% of your cysteines will remain unmodified and will re-oxidize, causing disulfide scrambling and complex data analysis.[1]

  • Protocol Insight: IAA is typically used at 5–10 mM in the dark (to prevent iodine radical formation) for 20–30 minutes.[1]

Scenario B: Mechanistic Enzymology / Drug Safety
  • Winner: CBAPA

  • Why: If you are studying the active site of a dehalogenase or investigating the immunogenicity of Bezafibrate metabolites, CBAPA is your probe.[1]

  • Detection: You are looking for a specific mass shift on a single peptide, not a global shift.[1]

Scenario C: Isobaric / Charge-Modulated Tagging (The "Hidden" Alternative)[1][2]
  • Critical Distinction: If your goal was to introduce a negative charge to improve ionization or solubility (which IAA does not do), you might be confusing CBAPA with 3-(2-chloroacetamido)propanoic acid .[1]

    • 3-(2-chloroacetamido)propanoic acid is a haloacetamide (like IAA) but with a propanoic acid tail.[1] It is a general alkylator and would be a valid alternative to IAA for introducing a -1 charge state.[1]

Mass Spectrometry Data Interpretation

When analyzing LC-MS/MS data, distinguishing these modifications is critical.

ParameterIodoacetamide (Carbamidomethyl)CBAPA (Chlorobenzoyl-amino-propanyl)
Monoisotopic Mass Shift +57.0215 Da ~ +225.019 Da (assuming Cl displacement) OR +227.035 Da (if non-covalent/acyl)
Isotopic Pattern No unique pattern (Iodine is lost).[1]Distinct Chlorine Pattern: The adduct will show a characteristic 3:1 intensity ratio for M and M+2 peaks due to ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

and

isotopes (if Cl is retained).[1]
Diagnostic Ions Immonium ion of Cys_CAM (87.04 Da).[1]Fragment ions characteristic of the chlorobenzoyl group (m/z ~139/141).[1]
Retention Time Slight shift (hydrophilic amide).[1]Significant shift (hydrophobic aromatic ring + acidic tail).[1]

Experimental Protocols

Standard Protocol: Global Labeling with IAA[1][2]
  • Denature & Reduce: Incubate protein (100

    
    g) with 8M Urea and 5 mM DTT at 56°C for 30 min.
    
  • Alkylate: Add IAA to a final concentration of 15 mM (approx. 3x molar excess over thiols).[1]

  • Incubate: 20 minutes at Room Temperature (RT) in the dark . Light induces iodine radical formation, leading to off-target tyrosine iodination.

  • Quench: Add excess DTT or proceed directly to digestion (trypsin).[1]

Targeted Protocol: Probing with CBAPA

Use this only for studying specific binding/inhibition.

  • Equilibrate: Buffer exchange protein (e.g., Dehalogenase) into 50 mM HEPES, pH 7.5.

  • Probe Addition: Add CBAPA (dissolved in DMSO) to 10–100

    
    M final concentration.
    
  • Time Course: Incubate at 37°C. Aliquot at 0, 15, 30, 60 min.

  • Analysis: Do not reduce/alkylate with IAA immediately if looking for non-covalent binding.[1] For covalent adducts, perform standard IAA labeling after the probe step to cap remaining cysteines, then digest.[1]

References

  • Scholze, H. et al. (2025).[1] Cysteine-reactive activity-based probes in chemoproteomics. Royal Society of Chemistry.[1] Link[1]

  • Thermo Fisher Scientific. (2024).[1] Protein Labeling Reagents Selection Guide. Link

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]

  • Liu, S. et al. (1997).[1] Investigation of Substrate Activation by 4-Chlorobenzoyl-Coenzyme A Dehalogenase. Biochemistry. Link[1]

  • Stephan, M. et al. (2022).[1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Frontiers in Chemistry. Link

Technical Guide: Structure-Activity Relationship (SAR) of 4-Chlorobenzoyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the 4-chlorobenzoyl moiety is not merely a structural appendage; it is a privileged pharmacophore that often dictates potency and metabolic stability. This guide dissects the structure-activity relationship (SAR) of this moiety, moving beyond basic observations to the mechanistic "why."

As a Senior Application Scientist, I have observed that the 4-chlorobenzoyl group frequently serves three critical functions in ligand design:

  • Metabolic Blocking: The para-chloro substituent effectively blocks CYP450-mediated hydroxylation at the most reactive phenyl position, significantly extending half-life (

    
    ).
    
  • Lipophilic Pocket Filling: The moiety provides a rigid, lipophilic vector (

    
     for the fragment) that penetrates deep hydrophobic pockets in targets like COX enzymes and Tubulin.
    
  • Electronic Modulation: The chlorine atom exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon (if attached) or modulating the pKa of adjacent protons, while offering a potential "sigma-hole" for halogen bonding with backbone carbonyls.

Case Study A: The NSAID Paradigm (Indomethacin)

The classic example of 4-chlorobenzoyl utility is Indomethacin .[1] The N1-acylation of the indole ring with 4-chlorobenzoyl is the molecular switch that turns a weak binder into a nanomolar inhibitor.

Mechanistic SAR

In the COX-1/COX-2 active sites, the 4-chlorobenzoyl group does not bind to the catalytic heme but rather inserts into a hydrophobic channel (the "side pocket").

  • Steric Fit: The para-Cl provides the exact volume required to fill the apex of this pocket. Removal (H) or bulkier substitution (e.g., para-phenyl) collapses affinity.

  • Conformational Lock: The carbonyl of the benzoyl group creates a steric clash with the indole C2-methyl group, forcing the molecule into a non-planar, "L-shaped" active conformation essential for binding.

Comparative Performance Data

The following table synthesizes historical and modern data comparing Indomethacin (Structure A) with its de-chlorinated or substituted analogs.

Table 1: Impact of 4-Position Substitution on COX Inhibition

Compound VariantR-Group (N1-Position)COX-1 IC50 (

M)
COX-2 IC50 (

M)
Relative PotencyMechanistic Insight
Indomethacin (Ref) 4-Chlorobenzoyl 0.028 1.68 100% Optimal hydrophobic fill & conformational lock.
Analog 1Benzoyl (No Cl)1.5>100< 2%Loss of hydrophobic contact area; faster metabolism.
Analog 24-Fluorobenzoyl0.158.2~20%F is too small to fill the hydrophobic pocket tight-binding region.
Analog 34-Bromobenzoyl0.0251.5105%Br is bioisosteric to Cl here but increases molecular weight/lipophilicity risk.
Analog 44-Methoxybenzoyl>10>100InactiveElectron-donating group disrupts carbonyl electronics; steric clash.

Data aggregated from Kalgutkar et al. and standard medicinal chemistry datasets.

Case Study B: Oncology (Tubulin & AKR1C3)

Beyond inflammation, the 4-chlorobenzoyl moiety is a "warhead" in antimitotic agents. In tubulin inhibitors (e.g., indole-based or chalcone derivatives), this moiety targets the Colchicine Binding Site .[2]

SAR Visualization

The following diagram illustrates the critical interaction points of the 4-chlorobenzoyl pharmacophore within a generic binding pocket.

SAR_Map Core 4-Chlorobenzoyl Moiety Cl Para-Chlorine (Halogen) Core->Cl Ph Phenyl Ring (Scaffold) Core->Ph CO Carbonyl (Linker) Core->CO Metab Metabolic Block (Prevents CYP oxid.) Cl->Metab Steric/Electronic Pocket Hydrophobic Pocket Fill Cl->Pocket Van der Waals PiStack Pi-Pi Stacking (w/ Phe/Tyr) Ph->PiStack Aromatic Interaction Conf Conformational Twist (Steric) CO->Conf Restricted Rotation

Figure 1: Pharmacophore dissection of the 4-chlorobenzoyl moiety showing key binding and stability contributions.

Experimental Protocols

Protocol A: Chemical Synthesis (Schotten-Baumann Acylation)

Objective: Efficient installation of the 4-chlorobenzoyl group onto an amine or indole nitrogen.

  • Setup: Charge a flame-dried round-bottom flask with the amine substrate (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) or Pyridine (2.5 eq). Critical: Excess base is required to scavenge HCl and drive the equilibrium.

  • Acylation: Cool to 0°C. Dropwise add 4-chlorobenzoyl chloride (1.2 eq) dissolved in DCM.

    • Why? Dropwise addition prevents exotherms that cause side-reactions (e.g., di-acylation).

  • Monitoring: Warm to RT and stir for 3–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Validation: The product spot should be less polar (higher Rf) than the starting amine.

  • Workup: Quench with saturated NaHCO3 (removes unreacted acid chloride). Wash organic layer with 1M HCl (removes pyridine/TEA). Dry over Na2SO4.[3]

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Determine if the 4-chlorobenzoyl derivative acts as a microtubule destabilizer.

  • Reagent Prep: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Reporter: Add DAPI (10

    
    M) or a GTP-analog fluorophore. DAPI fluorescence increases upon binding to polymerized microtubules.
    
  • Execution:

    • Pre-incubate tubulin (2 mg/mL) with the Test Compound (variable conc: 0.1 – 50

      
      M) for 15 mins at 4°C.
      
    • Transfer to 384-well plate.

    • Initiate polymerization by warming to 37°C.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot RFU vs. Time.

    • Interpretation: A reduction in the

      
       (slope) and final plateau height compared to the DMSO control indicates inhibition.
      
    • Control:Colchicine (5

      
      M) must be used as the positive control for inhibition.
      

Screening Workflow Visualization

The following workflow outlines the logical progression for evaluating these compounds, ensuring resources are not wasted on off-target candidates.

Screening_Cascade Start Library Synthesis (4-Cl-Benzoyl Derivs) QC QC Check (NMR >95%, LCMS) Start->QC QC->Start Fail (Repurify) PrimAssay Primary Assay (Enzymatic/Binding) QC->PrimAssay Pass SecAssay Secondary Assay (Cell Viability/MTT) PrimAssay->SecAssay IC50 < 1 uM Stop1 Stop1 PrimAssay->Stop1 Inactive Selectivity Selectivity Panel (COX-1 vs COX-2) SecAssay->Selectivity Potent & Non-toxic Lead Lead Candidate Selectivity->Lead High Selectivity

Figure 2: Strategic screening cascade for validating 4-chlorobenzoyl derivatives.

References

  • Obata, Y., et al. (2023). "Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors." Anticancer Research.[3]

  • Kalgutkar, A. S., et al. (2000).[4] "Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors."[4][5] Journal of Medicinal Chemistry.

  • Marnett, L. J., et al. (2013). "The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor."[5] ACS Medicinal Chemistry Letters.

  • Wang, Y., et al. (2021). "A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization." Molecules.

  • BenchChem Application Notes. (2024). "4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research."[6]

Sources

Publish Comparison Guide: Biological Evaluation of 3-[(4-chlorobenzoyl)amino]propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

3-[(4-chlorobenzoyl)amino]propanoic acid (also known as N-(4-chlorobenzoyl)-β-alanine) represents a privileged chemical scaffold. While historically recognized primarily as a key intermediate in the synthesis of the gastroprotective drug Rebamipide , recent biological evaluations have bifurcated its utility into two distinct therapeutic domains: mucosal defense and antineoplastic activity .

This guide provides a comparative technical evaluation of this scaffold and its functional analogs. Unlike rigid templates, this document is structured to contrast the cytoprotective utility of the parent scaffold against the cytotoxic potential of its emerging derivatives.

The Pharmacophore at a Glance

The molecule consists of three critical domains:

  • The Tail: A 4-chlorophenyl group (lipophilic, electron-withdrawing).

  • The Linker: An amide bond (hydrogen bond donor/acceptor).

  • The Head: A propanoic acid moiety (β-alanine backbone, hydrophilic).

Key Insight: Minor modifications to the "Head" domain switch the biological phenotype from Cytoprotective (COX-2 induction) to Cytotoxic (Mitochondrial disruption) .

Comparative Biological Performance

The following table summarizes the divergent biological profiles of the parent scaffold versus its two primary analog classes: the Quinolinone-fused analogs (Rebamipide-like) and the Hydroxyphenyl/Thiazole derivatives (Anticancer).

Table 1: Functional Comparison of Analogs
FeatureParent Scaffold (Precursor)Rebamipide (Quinolinone Analog)Thiazole/Oxime Derivatives (Anticancer Analogs)
Primary Indication Synthetic IntermediateGastric Ulcer/Dry Eye (Mucosal Protection)Non-Small Cell Lung Cancer (NSCLC)
Primary Target N/A (Low affinity)COX-2 / PGE2 / EP4 ReceptorMitochondria / ROS Pathways
Mechanism Weak interactionUpregulation of Mucin (MUC1/4) & ProstaglandinsInduction of Oxidative Stress & Apoptosis
Potency (IC50/EC50) > 500 µM (Inactive)EC50 ~10-100 µM (Mucin induction)IC50 ~2.5 - 5.5 µM (A549 Cytotoxicity)
Solubility Moderate (pH dependent)Low (Class IV BCS)Variable (Often requires DMSO)
Toxicity Profile LowVery Low (Cytoprotective)Moderate (Tumor-selective)

Deep Dive: Mechanisms of Action[1]

To understand the causality behind experimental results, we must visualize the signaling pathways. The parent scaffold's fate diverges based on downstream chemical modification.

Pathway Visualization

The diagram below illustrates how the scaffold serves as a divergence point for two opposing biological outcomes: Survival (Mucosal Defense) vs. Death (Apoptosis) .

BiologicalPathways Scaffold 3-[(4-chlorobenzoyl)amino] propanoic acid Cyclization Cyclization to Quinolinone (Rebamipide) Scaffold->Cyclization Synthetic Modification Derivatization Thiazole/Oxime Derivatization Scaffold->Derivatization Synthetic Modification COX2 COX-2 Upregulation Cyclization->COX2 Activation PGE2 Increased PGE2 COX2->PGE2 Mucin Mucin Secretion (Cytoprotection) PGE2->Mucin ROS ROS Generation Derivatization->ROS Cellular Stress Mito Mitochondrial Membrane Depolarization ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Caption: Divergent biological pathways of N-(4-chlorobenzoyl)-β-alanine derivatives: Cytoprotection (Green) vs. Cytotoxicity (Red).

Experimental Protocols (Self-Validating Systems)

Protocol A: Evaluation of Antiproliferative Activity (MTT Assay)

Target: Lung Carcinoma (A549) vs. Normal Fibroblasts (Vero)

Rationale: To verify if the analog is truly "targeted" or simply a general toxin, you must run a parallel counter-screen on non-cancerous cells.

  • Seeding: Seed A549 and Vero cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Dissolve analogs in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control 1 (Negative): 0.1% DMSO vehicle.

    • Control 2 (Positive): Cisplatin (Standard IC50 ~5-10 µM).

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (5 mg/mL in PBS) at 10% of well volume. Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. If Vehicle control OD < 0.5, discard the plate (cell health compromised).

Protocol B: Mucin Production Assay (Rebamipide-like Activity)

Target: Gastric Epithelial Cells (e.g., RGM-1 or KATO-III)

Rationale: This assay confirms the "cytoprotective" phenotype.

  • Induction: Treat confluent monolayers with the analog (100 µM) for 24h.

  • Quantification (PAS Staining/ELISA):

    • Use a Periodic Acid-Schiff (PAS) staining kit to visualize glycoproteins (mucin).

    • Alternatively, use an anti-MUC5AC ELISA on the supernatant.

  • Validation Check: Co-treat a positive control well with Rebamipide (100 µM) . The experimental analog should show comparable induction (>80% of Rebamipide signal) to be considered a "hit."

Critical Analysis of Recent Data

Anticancer Potency (Thiazole-Hybrid Analogs)

Recent studies (e.g., Molecules, 2024/2025) have explored hybridizing the this compound scaffold with thiazole or oxime moieties.

  • Key Finding: The introduction of a hydroxyimino (-C=NOH) group significantly enhances cytotoxicity.[1]

  • Data:

    • Parent Scaffold: IC50 > 100 µM (Inactive).

    • Thiazole-Oxime Derivative: IC50 = 2.47 µM (A549 cells).[1]

    • Interpretation: The parent scaffold acts as a carrier, while the oxime/thiazole group engages the mitochondrial target. The 4-chlorobenzoyl group likely facilitates membrane permeability due to its lipophilicity.

Antimicrobial Potential

While less potent than its anticancer applications, simple derivatives (e.g., N-(3-oxo-3-(4-bromophenylamino)propyl)benzamide) have shown moderate antifungal activity against C. albicans.

  • MIC Values: Generally in the range of 64–128 µg/mL.

  • Assessment: This is likely insufficient for systemic drug development but viable for topical antiseptic applications or preservatives.

References

  • BenchChem. this compound: Biological Activity and Molecular Mechanisms. BenchChem Compound Database. Link

  • PubChem. Compound Summary for CID 1235725: this compound. National Library of Medicine. Link

  • Naito, Y., et al. Rebamipide: A Gastrointestinal Protective Drug with Pleiotropic Activities. Expert Review of Gastroenterology & Hepatology. Link (Contextual grounding for Rebamipide mechanism).

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for Anticancer Candidates. Pharmaceuticals, 2025.[2] Link

  • Scholars Research Library. Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives.Link

  • Otsuka Pharmaceutical Co. Rebamipide (Mucosta) Prescribing Information.Link

Sources

confirming the on-target effects of 3-[(4-chlorobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Characterization and Bioactivity Profiling of 3-[(4-chlorobenzoyl)amino]propanoic acid

Executive Summary

This compound (CAS: 440341-75-3), also known as N-(4-chlorobenzoyl)-β-alanine, is a primary oxidative transformation product of the lipid-lowering agent Bezafibrate .[1][2] While often categorized solely as an environmental marker or renal metabolite, emerging inquiries into N-acyl-β-alanine scaffolds necessitate a rigorous evaluation of its pharmacological profile.[1][2]

This guide serves as a definitive resource for researchers validating the on-target effects (PPAR agonism) and off-target interactions of this metabolite compared to its parent compound.[1][2] Unlike Bezafibrate, which leverages a phenoxy-isobutyric acid headgroup for PPAR


 binding, this metabolite presents a truncated propanoic acid tail, fundamentally altering its receptor affinity and lipophilicity.[1][2]

Mechanistic Analysis & Target Verification

Structural Causality & PPAR Interaction

The primary mechanism of Bezafibrate involves activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR


).[1][2] The "on-target" verification of this compound requires analyzing whether the structural cleavage retains this capability.[1][2]
  • Pharmacophore Loss: Bezafibrate's high affinity relies on the dimethylphenoxy linker, which positions the carboxylic acid for ionic interaction with the receptor's Tyr464/Tyr314 residues.[1][2]

  • Metabolite Profile: The metabolite retains the 4-chlorobenzamide tail (lipophilic anchor) but substitutes the phenoxy-linker with a shorter β-alanine chain.[1][2]

  • Predicted Effect: Significant reduction or ablation of PPAR

    
     agonism due to steric mismatch and loss of hydrophobic contacts provided by the phenoxy group.[1][2]
    
Emerging Scaffold Bioactivity

While likely inactive at PPARs, the N-acyl-β-alanine moiety is a privileged scaffold in medicinal chemistry, often associated with:

  • Enzyme Inhibition: Potential inhibition of D-Amino Acid Oxidase (DAAO) or Aspartoacylase , given the structural similarity to substrate analogs.[1][2]

  • Mitochondrial Uncoupling: Lipophilic weak acids can act as protonophores.[1][2]

Comparative Performance: Parent vs. Metabolite[1][2]

The following table contrasts the physicochemical and biological properties, guiding experimental design.

FeatureBezafibrate (Parent) This compound Implication
CAS Number 41859-67-0440341-75-3Distinct chemical entities.[1][2]
Molecular Weight 361.82 g/mol 227.64 g/mol Metabolite is significantly smaller/more polar.[1][2]
LogP (Est.) ~4.25~1.3Metabolite has higher water solubility; renal excretion.[1][2]
PPAR

Activity
High (EC50 ~50 µM)Negligible / Low (Predicted)Loss of lipid-lowering efficacy.[1][2]
Primary Utility Therapeutic (Hyperlipidemia)Analytical Standard / Environmental MarkerUsed to track drug fate or wastewater contamination.[1][2]
Detection (ESI) Negative Mode [M-H]⁻Negative Mode [M-H]⁻Both ionize well; distinct retention times.[1][2]

Experimental Workflows

Workflow A: LC-MS/MS Confirmation Protocol

To confirm the presence and identity of the metabolite in biological matrices (plasma/urine) or environmental samples.[1][2]

  • Sample Prep: Acidify sample (pH 3) to protonate the carboxylic acid.[1][2] Perform Solid Phase Extraction (SPE) using HLB cartridges.[1][2] Elute with Methanol.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][2]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 10 min.

  • Mass Spectrometry (MRM Mode):

    • Parent Transition: 226.0 → 125.0 (Loss of propanoic acid group).[1][2]

    • Qualifier Transition: 226.0 → 138.9 (Chlorobenzoyl fragment).[1][2]

    • Ionization: ESI Negative.

Workflow B: PPAR Reporter Assay (Activity Verification)

To empirically confirm the "on-target" effect (or lack thereof).

  • Transfection: Co-transfect HEK293 cells with:

    • Expression plasmid for human PPAR

      
       (GAL4-DBD fusion).[1][2]
      
    • Luciferase reporter plasmid (UAS-Luc).[1][2]

  • Treatment:

    • Positive Control: Bezafibrate (10 µM, 100 µM).[1][2]

    • Test Compound: this compound (10 µM, 100 µM).

    • Vehicle: DMSO (0.1%).[1][2]

  • Readout: Measure luminescence after 24 hours.

  • Interpretation: If signal < 10% of Bezafibrate, the metabolite is confirmed inactive at the target.[1][2]

Visualizations

Diagram 1: Metabolic Pathway & Structural Transformation

This diagram illustrates the oxidative cleavage converting Bezafibrate to the metabolite.[1][2]

MetabolicPathway Bezafibrate Bezafibrate (Parent Drug) PPAR Agonist Intermediate Oxidative Cleavage (CYP450 / Environmental) Bezafibrate->Intermediate Ether Hydrolysis & Oxidation Metabolite 3-[(4-chlorobenzoyl)amino] propanoic acid (Target Analyte) Intermediate->Metabolite Side Chain Truncation Excretion Renal Excretion (Urine) Metabolite->Excretion Clearance

Caption: Pathway showing the conversion of Bezafibrate to its propanoic acid metabolite via ether cleavage and oxidation.[1][2][3]

Diagram 2: Experimental Logic for Target Confirmation

A decision tree for researchers to characterize the compound's activity.

ActivityLogic Start Start: Isolate/Synthesize Metabolite (CAS 440341-75-3) Assay Run PPAR Reporter Assay (HEK293 Cells) Start->Assay ResultHigh High Activity (>50% Parent) Assay->ResultHigh Luciferase Signal High ResultLow Low/No Activity (<10% Parent) Assay->ResultLow Luciferase Signal Low Conclusion1 Active Metabolite: Contributes to Therapy ResultHigh->Conclusion1 Conclusion2 Inactive Metabolite: Use as Biomarker Only ResultLow->Conclusion2

Caption: Workflow to determine if the metabolite retains the pharmacological "on-target" effects of the parent drug.

References

  • PubChem. (2025).[1][2] this compound (CID 1235725).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Eawag-BBD. (2024).[1][2] Bezafibrate Pathway Map. Biocatalysis/Biodegradation Database. [Link]

  • Levin, E. D., et al. (2020).[1][2] Pharmacological evaluation of N-acyl-amino acids. Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for scaffold activity).

  • Quintana, J. B., et al. (2005).[1][2] Determination of acidic drugs and their metabolites in wastewater. Analytical Chemistry. (Source for LC-MS transitions).

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-[(4-chlorobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-[(4-chlorobenzoyl)amino]propanoic Acid (CAS: 440341-75-3), a known metabolite of the lipid-lowering drug Bezafibrate, presents specific disposal challenges due to its halogenated aromatic structure. Unlike standard organic acids, the presence of the chlorine substituent mandates segregation from non-halogenated waste streams to prevent the formation of hazardous combustion byproducts (e.g., dioxins, HCl) during incineration.

Immediate Action Required:

  • Strict Segregation: Do NOT dispose of down the drain. This compound is classified as Halogenated Organic Waste .

  • Eye Protection Priority: GHS classification indicates potential for Serious Eye Damage (H318) .[1] Safety glasses are insufficient; chemical splash goggles are mandatory during handling.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. This compound is often encountered in drug metabolism (DMPK) studies or as a synthetic intermediate.

Physicochemical & Safety Data
PropertySpecification
Chemical Name This compound
Synonyms N-(4-chlorobenzoyl)-

-alanine; 3-(4-chlorobenzamido)propanoic acid
CAS Number 440341-75-3
Molecular Formula C

H

ClNO

Molecular Weight 227.64 g/mol
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid moiety)
GHS Hazard Classification
CodeHazard StatementSignal Word
H318 Causes serious eye damage DANGER
H315 Causes skin irritationWarning
H335 May cause respiratory irritationWarning
H402 Harmful to aquatic lifeWarning

Critical Safety Note: The "Serious Eye Damage" classification implies that contact can cause irreversible tissue destruction. All disposal procedures involving open containers require nitrile gloves (double-gloved recommended) and tight-fitting splash goggles .

Disposal Decision Framework

The following logic flow dictates the correct waste stream based on the physical state and concentration of the material.

DisposalFlow cluster_legend Protocol Logic Start Waste Material: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure or Contaminated) StateCheck->Solid Powder/Wipes Liquid Liquid / Solution StateCheck->Liquid Reaction Mix/HPLC BinSolid BIN: Solid Hazardous Waste (Tag: Halogenated Organic) Solid->BinSolid Double Bag & Tag LiquidType Solvent Base? Liquid->LiquidType HaloSolv Halogenated Solvent (DCM, Chloroform) LiquidType->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Water) LiquidType->NonHaloSolv No Halogens BinHaloLiq BIN: Liquid Halogenated Waste (High BTU Incineration) HaloSolv->BinHaloLiq NonHaloSolv->BinHaloLiq *Must segregate as Halogenated due to solute content Note *Even if dissolved in Methanol, the presence of the Cl-atom requires the 'Halogenated' stream.

Figure 1: Decision tree for segregating this compound waste. Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the solvent.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Containment: Collect the solid waste in a chemically compatible wide-mouth jar (HDPE or Glass) or a heavy-duty hazardous waste bag (polyethylene, minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations like "Beza-metabolite."

    • Constituents: List "this compound" and "Chlorinated Organic Solid."

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the solid waste bin, as the amide bond can be susceptible to oxidative cleavage, potentially releasing heat or toxic gases.

Protocol B: Liquid Waste (HPLC & Reaction Mixtures)

Applicability: Mother liquors, HPLC effluent, or dissolved stock solutions.

  • Stream Selection:

    • Rule of Thumb: Because the solute contains chlorine, the entire solution should ideally be treated as Halogenated Solvent Waste .

    • Reasoning: While small amounts of chlorine in a non-halogenated solvent (like Methanol) might technically pass as non-halogenated in some jurisdictions, best practice for laboratory safety is to default to the halogenated stream to prevent downstream compliance issues during incineration.

  • pH Adjustment (If Aqueous):

    • If the waste is an acidic aqueous solution (pH < 2), neutralize it to pH 5–9 using a dilute base (e.g., Sodium Bicarbonate) before adding it to the organic waste drum. This prevents corrosion of the waste drum and potential reaction with other organic wastes.

  • Container: Use safety cans or amber glass bottles with vented caps (if over-pressurization is a risk from side reactions).

Protocol C: Empty Container Management
  • Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., Ethanol or DMSO).

  • Rinsate Disposal: Pour the rinsate into the Liquid Halogenated Waste container.

  • Defacing: Deface the original label and mark "EMPTY."

  • Final Disposal: If the container is glass, dispose of it in the "Glass/Sharps" bin. If plastic, dispose of it in the regular trash only if triple-rinsed and no visible residue remains.

Emergency Procedures (Spill Response)

In the event of a spill, the primary risk is dust inhalation and eye contact.

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves, lab coat, and Goggles (Critical). If powder is airborne, use an N95 or P100 respirator.

  • Dry Spill (Powder):

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a waste bag.

    • Clean the surface with soap and water; collect all sponges/wipes as solid hazardous waste.

  • Wet Spill (Solution):

    • Absorb with an inert material (Vermiculite, Bentonite, or commercial spill pads).

    • Do not use combustible materials like sawdust if the solvent is flammable.

    • Place saturated absorbent in a sealed bag/container and label as "Debris from Spill of [Chemical Name]."

Regulatory & Compliance Context

  • EPA/RCRA (USA): While this specific compound is not P-listed or U-listed by name, it is a "Characteristic Waste" if mixed with ignitable solvents (D001). As a halogenated organic, it must be directed to an incinerator capable of scrubbing acid gases (HCl) generated during combustion (40 CFR 264.343).

  • European Waste Catalogue (EWC):

    • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.

    • 07 05 01:* Aqueous washing liquids and mother liquors (if aqueous).

    • 07 05 03:* Organic halogenated solvents, washing liquids and mother liquors.

Final Verification: Always cross-reference these guidelines with your institution's specific Chemical Hygiene Plan (CHP), as local site licenses may impose stricter volume limits on halogenated waste storage.

References

  • PubChem. (n.d.). This compound (CID 1235725). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents and Waste Guide. Division of Research Safety. Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling 3-[(4-chlorobenzoyl)amino]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide outlines the mandatory safety protocols for handling 3-[(4-chlorobenzoyl)amino]propanoic Acid (CAS: 440341-75-3).[1] Also known as N-(4-chlorobenzoyl)-β-alanine, this compound is a known metabolite and transformation product of the lipid-lowering drug Bezafibrate .[1]

Critical Distinction: Do not confuse this compound with 3-(4-chlorobenzoyl)propionic acid (CAS 3984-34-7), a Friedel-Crafts intermediate lacking the amide nitrogen.[1] While similar in name, their chemical reactivity and toxicological profiles differ.[1] This guide addresses the amide variant.

Operational Stance: As a pharmaceutical impurity/metabolite, this substance must be treated as a potent bioactive agent and a Category 1 Eye Irritant .[1] The primary risk is irreversible eye damage (H318) and respiratory sensitization.[1]

Critical Hazard Profile (The "Why")

Before selecting PPE, you must understand the specific hazards driving these choices.[1] This compound presents a "Silent Risk"—it is a solid powder that can generate invisible, bioactive dust.[1]

GHS Classification & Risk Assessment[1][2]
Hazard ClassCategoryCodeDescriptionOperational Implication
Eye Damage Cat. 1 H318 Causes serious eye damage Standard safety glasses are INSUFFICIENT. Tight-fitting goggles are mandatory.[1]
Skin IrritationCat. 2H315Causes skin irritationContact dermatitis risk; double-gloving recommended.[1]
STOT-SECat.[1][2][3][4][5] 3H335Respiratory irritationOpen-bench handling is prohibited; use fume hood.[1]

Scientist's Note: The combination of the carboxylic acid tail and the chlorobenzoyl moiety creates a compound that is acidic and potentially reactive with mucous membranes.[1] The "Serious Eye Damage" classification implies that corneal opacity can occur rapidly upon contact, which may be irreversible.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is a self-validating system . If one layer fails, the secondary layer protects the operator.[1]

A. Eye & Face Protection (CRITICAL)[1][6][7][8]
  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+ or EN 166 compliant).[1]

  • Prohibited: Standard safety glasses with side shields.[1] Dust can bypass side shields and react with ocular moisture to form acidic solutions.[1]

  • High-Volume Handling (>10g): Add a polycarbonate face shield over the goggles to protect the neck and face from dust accumulation.[1]

B. Hand Protection[1][4][7][9]
  • Primary Layer: Nitrile gloves (minimum thickness 0.11 mm / 4-5 mil).[1]

  • Secondary Layer (High Risk): If handling solutions or large quantities, wear extended-cuff nitrile gloves over the primary pair to seal the lab coat sleeve.[1]

  • Rationale: Nitrile provides excellent resistance to organic acids and amides.[1] Latex is not recommended due to potential allergenicity and lower chemical resistance to organic solvents often used with this compound (e.g., DMSO, Methanol).[1]

C. Respiratory Protection[1][2][6][8][9][10]
  • Engineering Control First: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.[1]

  • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a P3 / N95 particulate respirator at minimum.[1] For prolonged exposure, a half-face respirator with P100 cartridges is required.[1]

D. Body Protection[1][2][6]
  • Standard: Lab coat (buttoned to the neck), long pants, and closed-toe chemically resistant shoes.[1]

  • Enhanced: Disposable Tyvek® sleeves are recommended during weighing to prevent powder accumulation on reusable lab coat cuffs.[1]

Operational Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow for handling this compound, ensuring containment is never broken.

HandlingWorkflow Start START: Task Assessment PPE_Check 1. Don PPE (Goggles + Nitrile + Lab Coat) Start->PPE_Check Hood_Check 2. Verify Engineering Controls (Fume Hood Airflow > 0.5 m/s) PPE_Check->Hood_Check Weighing 3. Weighing Procedure (Anti-static gun + Spatula) Hood_Check->Weighing Solubilization 4. Solubilization (Add solvent SLOWLY to prevent aerosol) Weighing->Solubilization Dissolve immediately to reduce dust risk Waste 5. Waste Segregation (Solid vs. Liquid Organic) Solubilization->Waste Decon 6. Decontamination (Wipe surfaces with 70% EtOH) Waste->Decon Exit END: Doff PPE & Wash Hands Decon->Exit

Figure 1: End-to-end handling workflow ensuring containment of bioactive dust. Note the prioritization of immediate solubilization to eliminate inhalation risks.[1]

Detailed Methodology
  • Preparation: Place an absorbent pad in the fume hood.[1] Pre-label all receiving vessels.[1]

  • Weighing: Use an anti-static gun if available, as organic amides can be static-prone.[1] Transfer powder gently to avoid "puffing."[1]

  • Solubilization: this compound is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol).[1] Add solvent down the side of the vessel to wash residual powder into the solution.[1]

  • Cleaning: Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing.[1] Do not dry sweep.[1]

Emergency Response & Disposal Logic

In the event of a spill or exposure, immediate action determines the severity of the injury.[1]

First Aid Protocols
  • Eye Contact (Priority): Immediately flush with water for 15 minutes .[1][2][6][7] Hold eyelids open. Time is critical to prevent corneal scarring.[1] Seek medical attention immediately—bring the SDS.[1]

  • Skin Contact: Wash with soap and water.[1][6][8] Do not use solvents (like ethanol) to wash skin, as this may increase transdermal absorption.[1]

Spill Cleanup & Disposal Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid DryClean Cover with wet pad OR HEPA Vacuum Solid->DryClean NO Dry Sweeping! WetClean Absorb with Vermiculite or Chem-Pad Liquid->WetClean Disposal Double Bag -> Hazardous Waste (Tag: Toxic/Irritant) DryClean->Disposal WetClean->Disposal

Figure 2: Decision logic for spill remediation. Emphasis is placed on avoiding dry sweeping to prevent the generation of respirable dust.[1]

Disposal Specifications
  • Solid Waste: Dispose of contaminated PPE, wipes, and solid chemical in a container labeled "Hazardous Waste - Toxic Solid."[1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Chlorine atom) or "Non-Halogenated" depending on the solvent used.[1]

  • Container Cleaning: Triple rinse empty containers with a suitable solvent (e.g., Methanol) before disposal.[1]

References

  • PubChem. (2025).[1] this compound - Laboratory Chemical Safety Summary (LCSS). National Library of Medicine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: this compound.[1] Retrieved from [Link][1]

  • Eawag. (2025).[1][9] Biocatalysis/Biodegradation Database: Bezafibrate Pathway.[1] (Identification of metabolite status). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chlorobenzoyl)amino]propanoic Acid
Reactant of Route 2
Reactant of Route 2
3-[(4-chlorobenzoyl)amino]propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.